JNJ-40929837 succinate
Description
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Properties
CAS No. |
1191044-47-9 |
|---|---|
Molecular Formula |
C26H30N4O6S |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
butanedioic acid;N-[(1R,5S)-8-[[4-([1,3]thiazolo[4,5-b]pyridin-2-yloxy)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]acetamide |
InChI |
InChI=1S/C22H24N4O2S.C4H6O4/c1-14(27)24-16-11-17-6-7-18(12-16)26(17)13-15-4-8-19(9-5-15)28-22-25-21-20(29-22)3-2-10-23-21;5-3(6)1-2-4(7)8/h2-5,8-10,16-18H,6-7,11-13H2,1H3,(H,24,27);1-2H2,(H,5,6)(H,7,8)/t16?,17-,18+; |
InChI Key |
ASCCNTPYAKLKGG-KUZYQSSXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
JNJ-40929837 Succinate: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-40929837 is a potent and selective, orally active inhibitor of leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). By blocking the catalytic activity of LTA4 hydrolase, JNJ-40929837 effectively reduces the production of LTB4, a powerful neutrophil chemoattractant and activator implicated in the pathogenesis of various inflammatory diseases, including asthma. This technical guide provides a comprehensive overview of the mechanism of action of JNJ-40929837 succinate, detailing its molecular target, downstream signaling effects, and the experimental methodologies used to elucidate its activity.
Introduction to the Leukotriene B4 Pathway and JNJ-40929837
Leukotriene B4 (LTB4) is a lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It plays a crucial role in the initiation and amplification of inflammatory responses. LTB4 exerts its effects by binding to two G protein-coupled receptors, BLT1 and BLT2, with BLT1 being the high-affinity receptor primarily expressed on leukocytes. Activation of these receptors triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species and inflammatory cytokines by immune cells, particularly neutrophils.
JNJ-40929837 is a succinate salt of a potent small molecule inhibitor designed to specifically target leukotriene A4 hydrolase (LTA4H). LTA4H is a bifunctional zinc metalloenzyme that catalyzes the final and rate-limiting step in the biosynthesis of LTB4, the hydrolysis of the unstable epoxide intermediate LTA4. By inhibiting LTA4H, JNJ-40929837 effectively suppresses the production of LTB4, thereby attenuating the inflammatory cascade.
Core Mechanism of Action: Inhibition of LTA4 Hydrolase
The primary mechanism of action of JNJ-40929837 is the direct inhibition of the enzymatic activity of LTA4 hydrolase.
Molecular Target: Leukotriene A4 Hydrolase (LTA4H)
LTA4H is a cytosolic enzyme that possesses both epoxide hydrolase and aminopeptidase activities. The epoxide hydrolase activity is responsible for the conversion of LTA4 to LTB4. JNJ-40929837 is a highly potent inhibitor of this enzymatic function.
Downstream Signaling Consequences
By inhibiting LTA4H, JNJ-40929837 leads to a significant reduction in the biosynthesis of LTB4. This, in turn, prevents the activation of the BLT1 and BLT2 receptors on immune cells. The key downstream consequences of LTA4H inhibition by JNJ-40929837 include:
-
Reduced Neutrophil Chemotaxis and Activation: LTB4 is a potent chemoattractant for neutrophils. By lowering LTB4 levels, JNJ-40929837 diminishes the recruitment of neutrophils to sites of inflammation.
-
Decreased Inflammatory Mediator Release: The activation of neutrophils and other immune cells by LTB4 leads to the release of various pro-inflammatory mediators. Inhibition of this pathway reduces the overall inflammatory response.
-
Potential for Shunting towards Anti-Inflammatory Mediators: Inhibition of LTA4H may lead to the redirection of the LTA4 substrate towards the synthesis of anti-inflammatory lipoxins.
Below is a diagram illustrating the leukotriene biosynthesis pathway and the site of action for JNJ-40929837.
Quantitative Data
The potency and activity of JNJ-40929837 have been characterized in various in vitro and in vivo assays. The following table summarizes the key quantitative data.
| Parameter | Assay | Species | Value | Reference |
| IC50 | Recombinant LTA4 Hydrolase Inhibition | Human | 1.9 nM | [1] |
| IC50 | Ionophore-stimulated LTB4 release in whole blood | Human | 48 nM | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to characterize the mechanism of action of JNJ-40929837.
In Vitro LTA4 Hydrolase Inhibition Assay (Representative Protocol)
This assay determines the direct inhibitory effect of JNJ-40929837 on the enzymatic activity of LTA4 hydrolase.
-
Enzyme and Substrate Preparation:
-
Recombinant human LTA4 hydrolase is purified and diluted to a working concentration in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl).
-
The substrate, LTA4, is freshly prepared by the hydrolysis of LTA4 methyl ester.
-
-
Incubation:
-
JNJ-40929837 is serially diluted to various concentrations.
-
The enzyme is pre-incubated with JNJ-40929837 or vehicle control for a specified period (e.g., 15 minutes) at room temperature.
-
-
Reaction Initiation and Termination:
-
The enzymatic reaction is initiated by the addition of LTA4.
-
The reaction is allowed to proceed for a defined time (e.g., 30 seconds) and then terminated by the addition of a stopping solution (e.g., methanol containing a suitable internal standard).
-
-
Quantification of LTB4:
-
The amount of LTB4 produced is quantified using a validated analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
The percentage of inhibition at each concentration of JNJ-40929837 is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Human Whole Blood LTB4 Release Assay (Representative Protocol)
This ex vivo assay measures the ability of JNJ-40929837 to inhibit LTB4 production in a more physiologically relevant matrix.
-
Blood Collection and Treatment:
-
Fresh human whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).
-
Aliquots of whole blood are pre-incubated with various concentrations of JNJ-40929837 or vehicle control for a specified time (e.g., 60 minutes) at 37°C.
-
-
Stimulation of LTB4 Production:
-
LTB4 synthesis is stimulated by the addition of a calcium ionophore, such as A23187, which triggers the release of arachidonic acid from cell membranes.
-
The blood is incubated for a further period (e.g., 30 minutes) at 37°C.
-
-
Sample Processing:
-
The reaction is stopped by placing the samples on ice and adding a protein precipitation agent (e.g., methanol).
-
The samples are centrifuged to pellet the precipitated proteins and cellular debris.
-
-
LTB4 Quantification:
-
The supernatant is collected, and the concentration of LTB4 is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.
-
-
Data Analysis:
-
The percentage of inhibition of LTB4 release is calculated for each concentration of JNJ-40929837 compared to the stimulated vehicle control.
-
The IC50 value is calculated from the concentration-response curve.
-
Clinical Bronchial Allergen Challenge (BAC) Model (as per NCT01241422)
This clinical trial protocol was designed to evaluate the efficacy of JNJ-40929837 in a human model of asthma.[2]
-
Study Design: A randomized, double-blind, placebo- and active-controlled (montelukast), 3-period crossover study.[2]
-
Participant Population: Patients with mild, atopic asthma.[2]
-
Treatment Regimen:
-
Bronchial Allergen Challenge: Performed on day 6 of each treatment period.[2]
-
Primary Outcome: Late asthmatic response (LAR), measured by the maximal percent reduction in Forced Expiratory Volume in 1 second (FEV1).[2]
-
Secondary Outcomes:
The following diagram illustrates the workflow of the clinical bronchial allergen challenge.
Clinical Findings and Implications
In a clinical study involving a bronchial allergen challenge in patients with mild atopic asthma (NCT01241422), JNJ-40929837 demonstrated substantial target engagement by significantly inhibiting LTB4 production in both whole blood and sputum.[2] However, this inhibition of LTB4 did not translate into a significant attenuation of the early or late asthmatic response to allergen inhalation when compared to placebo.[2] In contrast, the active comparator, montelukast, a cysteinyl leukotriene receptor antagonist, did significantly attenuate the late asthmatic response.[2]
These findings suggest that while JNJ-40929837 is an effective inhibitor of LTB4 synthesis, LTB4 may not be the primary driver of the bronchoconstrictive response in this specific model of allergic asthma. It is possible that the cysteinyl leukotrienes, which are not targeted by JNJ-40929837, play a more dominant role in the pathophysiology of the asthmatic response in this patient population.
Conclusion
This compound is a potent and selective inhibitor of LTA4 hydrolase that effectively reduces the production of the pro-inflammatory mediator LTB4. Its mechanism of action has been well-characterized through a series of in vitro and clinical studies. While the compound has demonstrated clear target engagement in humans, its clinical efficacy in asthma suggests a complex interplay of inflammatory mediators in this disease, where LTB4 inhibition alone may not be sufficient to achieve a significant clinical benefit in all patient populations. Further research may be warranted to explore the therapeutic potential of JNJ-40929837 in other LTB4-driven inflammatory conditions.
References
JNJ-40929837 Succinate: A Technical Guide to its LTA4H Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-40929837 succinate is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. This technical guide provides an in-depth overview of the core mechanism of action of JNJ-40929837, focusing on its interaction with the LTA4H pathway. It includes available quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of inflammatory diseases and the development of novel therapeutics targeting the leukotriene pathway.
Introduction to Leukotriene A4 Hydrolase (LTA4H)
Leukotriene A4 hydrolase (LTA4H) is a cytosolic enzyme that catalyzes the final and rate-limiting step in the biosynthesis of leukotriene B4 (LTB4), a powerful pro-inflammatory lipid mediator.[1][2] LTA4H converts the unstable epoxide intermediate, leukotriene A4 (LTA4), into LTB4.[3] LTB4 is a potent chemoattractant for neutrophils and other immune cells, playing a crucial role in the initiation and amplification of inflammatory responses.[4] Consequently, inhibiting LTA4H to reduce LTB4 production presents a promising therapeutic strategy for a variety of inflammatory conditions, including asthma, chronic obstructive pulmonary disease (COPD), and arthritis.[1][5]
Beyond its hydrolase activity, LTA4H also possesses an aminopeptidase function, capable of degrading the tripeptide Pro-Gly-Pro (PGP), a chemoattractant for neutrophils.[6] This dual functionality positions LTA4H as a complex regulator of inflammation.
This compound: Mechanism of Action
JNJ-40929837 is an orally active and selective inhibitor of LTA4H.[7] Its primary mechanism of action is the direct inhibition of the hydrolase function of the LTA4H enzyme. By blocking the conversion of LTA4 to LTB4, JNJ-40929837 effectively reduces the levels of this potent pro-inflammatory mediator.[8] Clinical studies have demonstrated that administration of JNJ-40929837 leads to a substantial decrease in LTB4 production in both whole blood and sputum.[8]
Furthermore, JNJ-40929837 has been shown to inhibit the aminopeptidase activity of LTA4H, leading to an accumulation of serum Pro-Gly-Pro (PGP).[6][7]
Signaling Pathway of LTA4H Inhibition by JNJ-40929837
The inhibition of LTA4H by JNJ-40929837 directly impacts the arachidonic acid cascade, a key pathway in the inflammatory response.
Quantitative Data
| Parameter | Organism | Assay System | Value | Reference |
| LTA4H Inhibition | Human | In vitro | 1 nM | [9] |
| LTB4 Reduction | Human | Ex vivo stimulated whole blood | >95% inhibition at doses of 100 mg | [4] |
| LTB4 Reduction | Human | Sputum | 92% reduction | [4] |
Experimental Protocols
In Vitro LTA4H Enzymatic Assay (General Protocol)
This protocol provides a general framework for assessing the hydrolase activity of LTA4H in the presence of an inhibitor.
Materials:
-
Recombinant human LTA4H enzyme
-
Leukotriene A4 (LTA4) methyl ester
-
Test inhibitor (e.g., JNJ-40929837)
-
Reaction Buffer: 10 mM sodium phosphate, pH 7.4, 4 mg/mL BSA, 2.5% v/v DMSO
-
50 mM NaOH in cold acetone
-
ELISA kit for LTB4 quantification
Procedure:
-
Substrate Preparation: Prepare LTA4 by hydrolyzing LTA4 methyl ester in a degassed solution of 50 mM NaOH (20% v/v) in cold acetone under a nitrogen atmosphere at 25°C for 60 minutes. The resulting LTA4 solution should be freshly prepared and diluted in the reaction buffer.[10]
-
Enzyme Inhibition: Incubate 300 ng of recombinant human LTA4H with the test inhibitor at the desired final concentration in 180 µL of reaction buffer for 15 minutes at 37°C.[10]
-
Reaction Initiation: Add 20 µL of the freshly prepared LTA4 solution (final concentration of 150 nM) to initiate the enzymatic reaction (final volume of 200 µL). Incubate for 10 minutes at 37°C.[10]
-
Reaction Termination: Stop the reaction by diluting the mixture 20-fold with the assay buffer.[10]
-
Quantification: Measure the amount of LTB4 produced using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of LTA4H activity relative to a vehicle control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against a range of inhibitor concentrations.
Ex Vivo Whole Blood LTB4 Measurement
This protocol outlines the measurement of LTB4 production in whole blood samples following ex vivo stimulation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Calcium ionophore A23187
-
RPMI 1640 medium
-
ELISA kit for LTB4 quantification
Procedure:
-
Blood Dilution: Dilute fresh heparinized whole blood 1:1 with RPMI 1640 medium.
-
Stimulation: Aliquot 200 µL of the diluted blood into a microtiter plate. Add calcium ionophore A23187 to a final concentration of 10 µM to stimulate LTB4 production. Incubate at 37°C for 30 minutes.
-
Sample Preparation: Centrifuge the plate to separate the plasma.
-
Quantification: Measure the LTB4 concentration in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.
Bronchial Allergen Challenge (BAC) in Mild Atopic Asthma (Clinical Trial NCT01241422)
This section summarizes the key aspects of the clinical trial protocol used to evaluate JNJ-40929837.
Study Design: A double-blind, 3-period crossover study in patients with mild, atopic asthma.[8]
Treatment Arms:
-
JNJ-40929837: 100 mg/day for 6 days, followed by 50 mg on day 7.[8]
-
Montelukast: 10 mg/day for 6 days.
-
Placebo.
Procedure:
-
Screening: Patients undergo screening to confirm mild atopic asthma and sensitivity to a specific allergen.
-
Treatment Period: Patients are randomized to one of the three treatment arms for a 7-day period.
-
Bronchial Allergen Challenge: On day 6 of each treatment period, patients undergo a bronchial allergen challenge. This involves the inhalation of doubling concentrations of the specific allergen to which they are sensitive.[8]
-
Outcome Measures:
-
Primary Outcome: Late Asthmatic Response (LAR), measured as the maximal percent reduction in Forced Expiratory Volume in 1 second (FEV1) between 3 and 10 hours post-challenge.[8]
-
Secondary Outcomes: Early Asthmatic Response (EAR, 0-2 hours post-challenge), changes in FEV1, and LTB4 levels in whole blood and sputum.[8]
-
-
Washout Period: A washout period is implemented between each treatment period.
Quantification of Pro-Gly-Pro (PGP) in Serum by LC-MS/MS
This protocol describes a method for the sensitive and selective quantification of PGP in plasma samples.
Materials:
-
Human plasma samples
-
Isotope-labeled internal standard (e.g., PGP-d5)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard.
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for PGP and its internal standard.
-
-
Data Analysis:
Conclusion
This compound is a well-characterized, potent inhibitor of LTA4H. Its mechanism of action involves the direct inhibition of the hydrolase activity of the enzyme, leading to a significant reduction in the production of the pro-inflammatory mediator LTB4. While clinical trials in asthma did not demonstrate efficacy in terms of the late asthmatic response, the compound clearly showed target engagement. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers studying the LTA4H pathway and the development of anti-inflammatory therapeutics. Further investigation into the dual inhibition of LTA4H's hydrolase and aminopeptidase activities may provide deeper insights into the complex role of this enzyme in inflammatory processes.
References
- 1. emjreviews.com [emjreviews.com]
- 2. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emjreviews.com [emjreviews.com]
- 4. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive fluorigenic substrate for selective in vitro and in vivo assay of leukotriene A4 hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of JNJ-40929837, a leukotriene A4 hydrolase inhibitor, in a bronchial allergen challenge model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-40929837 Succinate: A Leukotriene A4 Hydrolase Inhibitor and its Impact on Pro-Inflammatory Mediators
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational drug JNJ-40929837, focusing on its mechanism of action as a leukotriene A4 hydrolase (LTA4H) inhibitor and its subsequent effects on the pro-inflammatory mediator leukotriene B4 (LTB4). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the leukotriene pathway in inflammatory diseases.
Introduction to JNJ-40929837 and the Leukotriene Pathway
JNJ-40929837 is an orally active and selective inhibitor of leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme critical in the biosynthesis of the potent pro-inflammatory lipid mediator, leukotriene B4 (LTB4).[1] LTB4 is a powerful chemoattractant for neutrophils and other immune cells, playing a significant role in the pathogenesis of various inflammatory conditions, including asthma.[1] By inhibiting LTA4H, JNJ-40929837 effectively blocks the conversion of LTA4 to LTB4, thereby reducing the inflammatory cascade driven by this mediator. The "succinate" component of the user's query did not yield specific results in the context of JNJ-40929837 in the primary literature, suggesting the core compound is the focus of research.
Mechanism of Action: Inhibition of Leukotriene A4 Hydrolase
The primary mechanism of action of JNJ-40929837 is the targeted inhibition of the epoxide hydrolase activity of LTA4H. This enzyme is a key player in the 5-lipoxygenase (5-LO) pathway, which is responsible for the production of leukotrienes from arachidonic acid.
The Leukotriene Synthesis Pathway
The synthesis of leukotrienes begins with the liberation of arachidonic acid from the cell membrane by phospholipase A2. The 5-LO enzyme then converts arachidonic acid into the unstable epoxide intermediate, leukotriene A4 (LTA4). LTA4 stands at a crucial branching point in the pathway. It can either be converted to LTB4 by LTA4H in cells like neutrophils, or it can be conjugated with glutathione by leukotriene C4 synthase to form the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent bronchoconstrictors. JNJ-40929837 specifically targets the conversion of LTA4 to LTB4.
Quantitative Effects on Pro-Inflammatory Mediators
The primary pro-inflammatory mediator affected by JNJ-40929837 is LTB4. The clinical trial NCT01241422 provided quantitative data on the extent of LTB4 inhibition in both whole blood and sputum samples from patients with mild atopic asthma.[1]
Data Presentation
| Parameter | Treatment Group | Matrix | Stimulant | Dosage | Inhibition of LTB4 | Reference |
| LTB4 Production | JNJ-40929837 | Whole Blood | A23187 | 100 mg/day | >95% over 24 hours | |
| LTB4 Levels (trough) | JNJ-40929837 | Whole Blood | A23187 | 100 mg/day | >90% to 98% | |
| Basal LTB4 Levels | JNJ-40929837 | Sputum | None | 100 mg/day for 6 days, 50 mg on day 7 | 92% reduction | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in the clinical evaluation of JNJ-40929837.
Bronchial Allergen Challenge (BAC)
The bronchial allergen challenge is a clinical research method used to induce a controlled asthmatic response to a specific allergen. In the NCT01241422 trial, this model was used to assess the efficacy of JNJ-40929837 in attenuating the late asthmatic response (LAR) in patients with mild atopic asthma.[1]
Protocol Overview:
-
Patient Selection: Participants with a clinical history of mild atopic asthma and a positive skin prick test to a relevant aeroallergen were recruited.
-
Baseline Assessment: Baseline lung function, specifically the forced expiratory volume in one second (FEV1), was measured.
-
Allergen Inhalation: Participants inhaled nebulized allergen extracts at incrementally increasing concentrations until a predetermined fall in FEV1 (typically ≥20% from baseline) was observed, signifying the early asthmatic response (EAR).
-
Monitoring: FEV1 was monitored at regular intervals for several hours post-challenge to assess both the EAR and the LAR, which typically occurs 3-8 hours after the initial challenge.
-
Sputum Induction: Sputum samples were collected before and after the allergen challenge to measure inflammatory mediators.
Measurement of Leukotriene B4 (LTB4)
4.2.1. A23187-Stimulated Whole Blood LTB4 Assay
This ex vivo assay measures the capacity of leukocytes within a whole blood sample to produce LTB4 upon stimulation.
Protocol Overview:
-
Blood Collection: Whole blood was collected from participants into tubes containing an anticoagulant (e.g., heparin).
-
Incubation with Inhibitor: Aliquots of whole blood were pre-incubated with either JNJ-40929837 or a vehicle control for a specified period.
-
Stimulation: The calcium ionophore A23187 was added to the blood samples to stimulate the release of arachidonic acid and subsequent leukotriene synthesis.
-
Reaction Termination: The reaction was stopped by placing the samples on ice and/or adding a quenching agent.
-
Sample Processing: Plasma was separated by centrifugation.
-
LTB4 Quantification: LTB4 levels in the plasma were measured using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4.2.2. Sputum LTB4 Analysis
This assay measures the levels of LTB4 present in the airways.
Protocol Overview:
-
Sputum Induction: Participants inhaled nebulized hypertonic saline to induce sputum production.
-
Sputum Processing: The collected sputum was treated with a mucolytic agent, such as dithiothreitol (DTT), to liquefy the mucus and allow for the separation of cells and supernatant by centrifugation.
-
LTB4 Quantification: The LTB4 concentration in the sputum supernatant was determined using a sensitive analytical method like ELISA or LC-MS/MS.
Summary and Conclusion
JNJ-40929837 is a potent inhibitor of LTA4H that has demonstrated substantial target engagement by significantly reducing LTB4 levels in both systemic circulation (whole blood) and the airways (sputum).[1] The quantitative data from the NCT01241422 clinical trial confirms the drug's ability to modulate this key pro-inflammatory mediator. While the clinical efficacy in preventing the late asthmatic response was not demonstrated in the studied population, the profound impact of JNJ-40929837 on LTB4 production highlights the potential of LTA4H inhibition as a therapeutic strategy for inflammatory diseases where LTB4 plays a central pathogenic role. Further research is warranted to explore the clinical utility of this mechanism in other inflammatory conditions. This technical guide provides a foundational understanding of JNJ-40929837's mechanism and its effects on pro-inflammatory mediators, supported by available quantitative data and detailed experimental methodologies.
References
Understanding the Binding Affinity of JNJ-40929837 Succinate to Leukotriene A4 Hydrolase (LTA4H): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-40929837, a succinate salt, is a potent and selective inhibitor of Leukotriene A4 Hydrolase (LTA4H), a bifunctional zinc metalloenzyme pivotal in the inflammatory cascade. This technical guide provides a comprehensive overview of the binding affinity of JNJ-40929837 to LTA4H, detailing the quantitative inhibitory data and the experimental methodologies for its determination. The document is intended to serve as a resource for researchers and professionals in drug development, offering insights into the biochemical interaction of this compound with its therapeutic target. Included are detailed experimental protocols and visualizations to facilitate a deeper understanding of the underlying pharmacology and experimental workflows.
Introduction to LTA4H and JNJ-40929837
Leukotriene A4 Hydrolase (LTA4H) is a critical enzyme in the biosynthesis of leukotriene B4 (LTB4), a powerful lipid mediator that plays a central role in inflammation by promoting neutrophil chemotaxis and activation.[1] LTA4H catalyzes the conversion of LTA4 to LTB4.[2] Beyond its hydrolase function, LTA4H also possesses an aminopeptidase activity.[3] Due to its role in propagating inflammatory responses, LTA4H has been a key target for the development of anti-inflammatory therapeutics.
JNJ-40929837 is a selective and orally active inhibitor of LTA4H.[3][4][5] It has been investigated for its potential in treating inflammatory conditions, such as asthma. The compound effectively inhibits both the epoxide hydrolase and aminopeptidase activities of LTA4H, thereby reducing the production of LTB4.[3][6]
Quantitative Binding Affinity Data
The inhibitory potency of JNJ-40929837 has been quantified through various in vitro and ex vivo assays. The half-maximal inhibitory concentration (IC50) is a key parameter that indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Assay Type | Target | IC50 Value | Reference |
| Enzyme Inhibition Assay | Recombinant Human LTA4H | 1.9 nM | [7] |
| Human Whole Blood Assay | Endogenous LTA4H | 48 nM | [7] |
Table 1: Inhibitory Potency of JNJ-40929837 against LTA4H.
Signaling Pathway and Mechanism of Action
JNJ-40929837 exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of LTA4H. This action blocks the final and rate-limiting step in the biosynthesis of LTB4 from arachidonic acid.
Experimental Protocols
The determination of the binding affinity and inhibitory activity of JNJ-40929837 against LTA4H involves specific biochemical and cell-based assays. Below are detailed methodologies for these key experiments.
Recombinant Human LTA4H Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of JNJ-40929837 on the enzymatic activity of purified LTA4H.
Materials:
-
Leukotriene A4 (LTA4) as the substrate
-
JNJ-40929837 succinate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)[9]
-
Reaction termination solution (e.g., 1 M citric acid or methanol)[9]
-
96-well microplates
-
ELISA or LC-MS/MS for LTB4 quantification
Procedure:
-
Compound Preparation: Prepare a serial dilution of JNJ-40929837 in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
Enzyme Preparation: Dilute the recombinant human LTA4H to the desired working concentration in cold assay buffer.
-
Assay Reaction: a. To the wells of a 96-well plate, add a small volume (e.g., 2 µL) of the JNJ-40929837 dilutions or vehicle control.[9] b. Add the diluted LTA4H enzyme solution to each well. c. Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for the binding of the inhibitor to the enzyme.[9] d. Initiate the enzymatic reaction by adding the LTA4 substrate. e. Incubate the reaction at 37°C for a specified time (e.g., 10 minutes).[9]
-
Reaction Termination: Stop the reaction by adding the termination solution.[9]
-
LTB4 Quantification: Measure the amount of LTB4 produced using a validated method such as a specific ELISA kit or LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of JNJ-40929837 relative to the vehicle control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Human Whole Blood LTB4 Release Assay
This ex vivo assay measures the inhibitory effect of JNJ-40929837 on LTB4 production in a more physiologically relevant environment.
Materials:
-
Freshly collected human whole blood (anticoagulated with heparin)
-
Calcium ionophore A23187
-
This compound
-
Phosphate-Buffered Saline (PBS) or cell culture medium
-
Centrifuge
-
ELISA kit for LTB4 quantification
Procedure:
-
Blood Collection: Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., heparin).
-
Compound Incubation: a. Aliquot the whole blood into tubes. b. Add varying concentrations of JNJ-40929837 or vehicle control to the blood samples. c. Incubate the samples at 37°C for a predetermined time.
-
Stimulation of LTB4 Production: a. Add a calcium ionophore, such as A23187 (e.g., to a final concentration of 10 µM), to stimulate LTB4 synthesis.[3] b. Continue the incubation at 37°C for a defined period (e.g., 30 minutes).[3]
-
Sample Processing: a. Stop the reaction by placing the tubes on ice. b. Separate the plasma by centrifugation.
-
LTB4 Quantification: Measure the concentration of LTB4 in the plasma using a validated LTB4 ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of LTB4 release for each JNJ-40929837 concentration compared to the vehicle-treated control. Determine the IC50 value from the dose-response curve.
Conclusion
JNJ-40929837 is a highly potent inhibitor of LTA4H, demonstrating low nanomolar efficacy in both enzymatic and whole blood assays. The provided data and experimental protocols offer a foundational understanding for researchers engaged in the study of LTA4H inhibitors and their therapeutic potential. The detailed methodologies and visual representations of the signaling pathway and experimental workflows are designed to support further research and development in the field of anti-inflammatory drug discovery.
References
- 1. US20050043378A1 - LTA4H modulators - Google Patents [patents.google.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US10399986B2 - Inhibitors of leukotriene A4 hydrolase - Google Patents [patents.google.com]
- 6. novoprolabs.com [novoprolabs.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Substrate-dependent modulation of the leukotriene A4 hydrolase aminopeptidase activity and effect in a murine model of acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
In-Depth Technical Guide: JNJ-40929837 Succinate's Impact on the Aminopeptidase Activity of Leukotriene A4 Hydrolase (LTA4H)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to LTA4H and its Dual Functionality
Leukotriene A4 hydrolase (LTA4H) is a critical enzyme in the inflammatory cascade. Its dual enzymatic functions place it at a crossroads of pro- and anti-inflammatory pathways.
-
Epoxide Hydrolase Activity: LTA4H converts LTA4 to LTB4, a potent lipid mediator that recruits and activates neutrophils, contributing to inflammation.
-
Aminopeptidase Activity: LTA4H degrades the tripeptide Pro-Gly-Pro (PGP), a collagen breakdown product that also acts as a neutrophil chemoattractant. By degrading PGP, LTA4H can dampen neutrophilic inflammation.
The development of LTA4H inhibitors has been a focus of anti-inflammatory drug discovery. However, the consequence of inhibiting both enzymatic functions is a complex consideration.
JNJ-40929837: A Non-Selective LTA4H Inhibitor
JNJ-40929837 is a benzothiazole derivative developed as a highly potent inhibitor of LTA4H.[1] Clinical trials have investigated its potential in inflammatory conditions such as asthma.[2] A key characteristic of JNJ-40929837 is its non-selective inhibition of both the epoxide hydrolase and aminopeptidase activities of LTA4H.[3] This lack of selectivity has been demonstrated to lead to the accumulation of the aminopeptidase substrate PGP in preclinical studies.[3]
Quantitative Data on LTA4H Inhibition
While specific inhibitory constants for the aminopeptidase activity of JNJ-40929837 are not publicly available, its high potency against the LTA4H enzyme, in general, is well-documented.
| Compound | Target | IC50 | Assay Type | Reference |
| JNJ-40929837 | LTA4H | 1.9 nM | Not Specified | [4] |
| JNJ-40929837 | LTB4 Release | 48 nM | Human Whole Blood (Ionophore-stimulated) | [4] |
Note: The 1.9 nM IC50 value is for the overall inhibition of LTA4H and is likely reflective of the epoxide hydrolase activity, which was the primary target for its development. The potent inhibition of the aminopeptidase activity is inferred from in vivo studies showing PGP accumulation.[3]
Experimental Protocols
Detailed experimental protocols for the assessment of JNJ-40929837's impact on LTA4H aminopeptidase activity are not explicitly published. However, based on standard methodologies in the field, a representative protocol for an in vitro PGP degradation assay is provided below.
In Vitro PGP Degradation Assay using LC-MS/MS
This assay is designed to measure the ability of LTA4H to degrade its substrate PGP and the inhibitory effect of compounds like JNJ-40929837.
Materials:
-
Recombinant human LTA4H
-
Pro-Gly-Pro (PGP) peptide
-
JNJ-40929837 succinate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching and sample preparation)
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series to test a range of concentrations.
-
Enzyme and Substrate Preparation: Prepare working solutions of recombinant human LTA4H and PGP in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine the assay buffer, JNJ-40929837 solution (or vehicle control), and the LTA4H enzyme solution. Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the PGP substrate to each well.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be optimized to ensure measurable substrate degradation in the control wells without complete substrate consumption.
-
Quenching: Stop the reaction by adding an equal volume of cold acetonitrile with 0.1% formic acid.
-
Sample Preparation: Centrifuge the plate to pellet any precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining PGP and/or the formation of the degradation product Gly-Pro.
-
Chromatography: Use a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for PGP and an internal standard.
-
-
Data Analysis: Calculate the percentage of PGP degradation for each JNJ-40929837 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of LTA4H Dual Functionality and Inhibition by JNJ-40929837
Caption: Dual enzymatic pathways of LTA4H and the inhibitory action of JNJ-40929837.
Experimental Workflow for In Vitro PGP Degradation Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of JNJ-40929837, a leukotriene A4 hydrolase inhibitor, in a bronchial allergen challenge model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNJ-40929837 | LTA4H inhibitor | Probechem Biochemicals [probechem.com]
Preclinical Profile of JNJ-40929837 Succinate in Asthma: A Review of Available Data
Titusville, NJ & San Diego, CA – JNJ-40929837 succinate, an orally active and selective inhibitor of leukotriene A4 hydrolase (LTA4H), has been investigated for its potential therapeutic role in asthma. This document provides a technical overview of the available data, focusing on the compound's mechanism of action and findings from evaluative studies. While detailed preclinical data in animal models of asthma are not extensively available in the public domain, this guide synthesizes the known information to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Leukotriene B4 Production
JNJ-40929837 is designed to inhibit the enzymatic activity of LTA4H. This enzyme plays a crucial role in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator and chemoattractant for neutrophils and other leukocytes.[1] By blocking LTA4H, JNJ-40929837 effectively reduces the production of LTB4, thereby aiming to mitigate the inflammatory cascade implicated in the pathogenesis of asthma.[1]
The intended therapeutic effect of JNJ-40929837 in asthma is based on the hypothesis that reducing LTB4 levels will decrease the recruitment and activation of inflammatory cells in the airways, leading to a reduction in airway inflammation and hyperresponsiveness, which are hallmark features of asthma.
Signaling Pathway of LTA4H Inhibition
The following diagram illustrates the mechanism of action of JNJ-40929837 within the leukotriene biosynthesis pathway.
Preclinical Findings in Non-Asthma Models
Publicly accessible literature detailing the efficacy of JNJ-40929837 in established animal models of asthma, such as ovalbumin-sensitized rodents, is limited. However, a preclinical toxicology finding has been noted, indicating that JNJ-40929837 caused testicular toxicity in rats due to the accumulation of a metabolite. This finding is significant from a safety perspective but does not provide insight into the compound's efficacy in respiratory inflammation models.
Clinical Evaluation in a Bronchial Allergen Challenge Model
While preclinical asthma model data is scarce, a clinical study in humans provides some insights into the pharmacodynamic effects of JNJ-40929837. The study, registered as NCT01241422, was a randomized, double-blind, placebo- and active-controlled crossover trial designed to evaluate the efficacy of JNJ-40929837 in adults with mild, atopic asthma using a bronchial allergen challenge model.[1][2]
Experimental Protocol: Bronchial Allergen Challenge Study (NCT01241422)
The following provides a generalized workflow of the clinical trial design.
Summary of Clinical Findings
The primary outcome of this study was the effect on the late asthmatic response (LAR), as measured by the maximal percent reduction in Forced Expiratory Volume in 1 second (FEV1).[1] The study demonstrated that JNJ-40929837 substantially inhibited LTB4 production in whole blood and decreased LTB4 levels in sputum, confirming target engagement.[1] However, no significant difference was observed in the primary or secondary FEV1 endpoints for JNJ-40929837 compared to placebo.[1] In contrast, the active comparator, montelukast, did significantly attenuate the LAR.[1]
Table 1: Key Outcomes of the Bronchial Allergen Challenge Study
| Outcome Measure | JNJ-40929837 Group | Placebo Group | Montelukast Group |
| Maximal % Reduction in LAR FEV1 (LS Mean) | 28.6 | 27.7 | 22.6 |
| P-value vs. Placebo | 0.63 | - | 0.01 |
| LTB4 Production in Whole Blood | Substantially inhibited | No effect | Not reported |
| Sputum LTB4 Levels | Decreased | No effect | Not reported |
Data sourced from Barchuk et al., 2014.[1]
Discussion and Future Directions
The available data indicates that while JNJ-40929837 effectively inhibits LTA4H and reduces LTB4 production, this mechanism did not translate into a significant clinical benefit in a human model of allergen-induced asthma.[1] The lack of efficacy in the clinical trial, despite clear target engagement, raises questions about the role of LTB4 in the pathophysiology of the late asthmatic response in this patient population. It is possible that the cysteinyl leukotrienes, which are not targeted by LTA4H inhibitors, play a more dominant role in the bronchoconstriction and inflammation observed in this model.
The absence of detailed preclinical data in standard asthma animal models makes it challenging to fully assess the potential of JNJ-40929837. Such studies would typically provide valuable information on the compound's effects on airway eosinophilia, mucus production, and airway hyperresponsiveness to various stimuli, which are key features of asthma.
For future research, it would be beneficial to investigate the efficacy of JNJ-40929837 in preclinical models that represent different asthma endotypes, potentially those with a more neutrophil-dominant inflammatory profile where LTB4 may play a more critical role. Further exploration into the downstream effects of LTA4H inhibition on other metabolic pathways within the arachidonic acid cascade could also provide valuable insights.
References
JNJ-40929837 Succinate: A Deep Dive into Target Selectivity and Specificity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity and specificity of JNJ-40929837 succinate, a potent and selective inhibitor of Leukotriene A4 Hydrolase (LTA4H). This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the compound's biochemical profile. All quantitative data is presented in structured tables for clear comparison, and detailed experimental methodologies for key cited experiments are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's mechanism of action and evaluation process.
Core Target and Mechanism of Action
JNJ-40929837 is a selective and orally active inhibitor of Leukotriene A4 Hydrolase (LTA4H).[1] LTA4H is a bifunctional zinc metalloenzyme that plays a crucial role in the inflammatory process. It catalyzes the final and rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator implicated in a wide range of inflammatory diseases.[1] In addition to its epoxide hydrolase activity that produces LTB4, LTA4H also possesses an aminopeptidase activity, which is involved in the degradation of the tripeptide Pro-Gly-Pro (PGP), a neutrophil chemoattractant. JNJ-40929837 effectively inhibits both the hydrolase and aminopeptidase functions of LTA4H, leading to a reduction in LTB4 production and an accumulation of PGP in serum.[1]
Quantitative Analysis of Target Selectivity
The potency and selectivity of JNJ-40929837 have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for its interaction with its primary target, LTA4H.
| Target | Assay Type | Value | Reference |
| LTA4H (human) | Recombinant Enzyme Assay (Hydrolase activity) | IC50 = 1.9 nM | [2] |
| LTB4 Release | Human Whole Blood (A23187-stimulated) | IC50 = 48 nM | [2] |
Experimental Protocols
Recombinant Human LTA4H Enzymatic Assay (Hydrolase Activity)
This protocol outlines the methodology for determining the in vitro potency of JNJ-40929837 against the hydrolase activity of recombinant human LTA4H.
1. Materials and Reagents:
- Recombinant human LTA4H enzyme
- Leukotriene A4 (LTA4) methyl ester
- This compound
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA)
- Quench Solution (e.g., Acetonitrile/Methanol mixture)
- Internal Standard for LC-MS/MS analysis
2. Procedure:
- Prepare a dilution series of JNJ-40929837 in the assay buffer.
- In a microplate, add the recombinant human LTA4H enzyme to the assay buffer.
- Add the various concentrations of JNJ-40929837 to the enzyme solution and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.
- Initiate the enzymatic reaction by adding the substrate, LTA4 methyl ester.
- Allow the reaction to proceed for a defined period (e.g., 10 minutes) at 37°C.
- Terminate the reaction by adding the quench solution.
- Add the internal standard to all wells.
- Analyze the formation of LTB4 using a validated LC-MS/MS method.
- Calculate the percent inhibition for each concentration of JNJ-40929837 relative to a vehicle control.
- Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Human Whole Blood LTB4 Release Assay
This protocol describes a cellular assay to evaluate the potency of JNJ-40929837 in a more physiologically relevant matrix.
1. Materials and Reagents:
- Freshly drawn human whole blood from healthy volunteers
- This compound
- Calcium Ionophore A23187
- Hank's Balanced Salt Solution (HBSS) or similar buffer
- Quench Solution (e.g., Methanol)
- Internal Standard for LC-MS/MS analysis
2. Procedure:
- Prepare a dilution series of JNJ-40929837.
- Dispense human whole blood into a microplate.
- Add the various concentrations of JNJ-40929837 to the blood and incubate for a specified time (e.g., 30 minutes) at 37°C.
- Stimulate LTB4 production by adding Calcium Ionophore A23187.
- Incubate for a defined period (e.g., 30 minutes) at 37°C.
- Stop the reaction and lyse the cells by adding a quench solution (e.g., cold methanol).
- Add the internal standard.
- Centrifuge the samples to pellet cellular debris.
- Analyze the supernatant for LTB4 levels using a validated LC-MS/MS method.
- Calculate the percent inhibition for each concentration of JNJ-40929837 relative to a stimulated vehicle control.
- Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism and evaluation process of JNJ-40929837, the following diagrams are provided.
Caption: LTA4H Signaling Pathway and Inhibition by JNJ-40929837.
Caption: Experimental Workflow for Assessing Target Selectivity.
Specificity Profile
While comprehensive data from a broad kinase or receptor panel screening for JNJ-40929837 is not publicly available in the provided search results, the term "selective" is consistently used in the literature to describe its activity.[1] This implies that in preclinical characterization, the compound was likely tested against a panel of related and unrelated biological targets and demonstrated significantly higher potency for LTA4H. The lack of reported off-target activities in the available literature suggests a clean specificity profile. However, for a complete assessment, data from a comprehensive off-target screening panel would be required.
Conclusion
This compound is a highly potent and selective inhibitor of both the epoxide hydrolase and aminopeptidase activities of Leukotriene A4 Hydrolase. Its low nanomolar potency against the primary target in both enzymatic and cellular assays underscores its potential as a pharmacological tool and therapeutic agent for inflammatory diseases. The provided experimental protocols and workflow diagrams offer a framework for the continued investigation and understanding of this and similar compounds. Further disclosure of broad panel screening data would provide a more complete picture of its specificity.
References
In Vivo Pharmacokinetics of JNJ-40929837 Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the publicly available information on the in vivo pharmacokinetics of JNJ-40929837 succinate. As of late 2025, specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from dedicated pharmacokinetic studies in animals or humans have not been disclosed in the public domain. The information presented herein is based on a clinical trial involving JNJ-40929837 and general principles of pharmacokinetic and bioanalytical sciences.
Introduction
This compound is an orally administered small molecule that acts as a potent and selective inhibitor of leukotriene A4 (LTA4) hydrolase.[1] This enzyme is a key component in the biosynthesis of leukotriene B4 (LTB4), a powerful pro-inflammatory mediator and neutrophil chemoattractant implicated in the pathogenesis of various inflammatory diseases, including asthma.[1][2] By inhibiting LTA4 hydrolase, JNJ-40929837 aims to reduce the production of LTB4, thereby mitigating the inflammatory cascade.[1] This technical guide summarizes the available in vivo pharmacokinetic-related information for this compound and provides detailed theoretical protocols and visualizations relevant to its study.
In Vivo Studies: Clinical Trial Data
To date, the most detailed public information regarding the in vivo administration of JNJ-40929837 comes from a clinical trial in patients with mild atopic asthma (ClinicalTrials.gov Identifier: NCT0124122). While this study was primarily designed to evaluate the pharmacodynamic effects and efficacy of the drug, it provides valuable insights into its clinical administration.
Clinical Study Design and Dosing Regimen
The study was a randomized, double-blind, three-period crossover trial. The dosing regimen for JNJ-40929837 is summarized in the table below.
| Parameter | Description |
| Study Population | 22 patients with mild, atopic asthma. |
| Drug Form | Oral tablets. |
| Dosing Regimen | 100 mg/day for 6 days, followed by 50 mg/day on day 7. |
| Route of Administration | Oral. |
| Primary Outcome | Evaluation of the late asthmatic response to a bronchial allergen challenge. |
| Pharmacodynamic Measures | Inhibition of LTB4 production in whole blood and sputum.[1] |
Table 1: Summary of JNJ-40929837 Administration in a Clinical Trial.
Pharmacokinetic Data
Specific pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t½) from this or other studies are not publicly available.
Hypothetical Experimental Protocols
The following sections describe detailed, representative methodologies for key experiments that would be conducted to characterize the in vivo pharmacokinetics of a compound like this compound.
Preclinical In Vivo Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., Sprague-Dawley rats) following oral and intravenous administration.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Vehicle for intravenous administration (e.g., saline with 5% DMSO and 10% Solutol HS 15)
-
Male Sprague-Dawley rats (n=6 per group) with jugular vein cannulas
-
Blood collection tubes (containing K2EDTA)
-
Centrifuge, pipettes, and storage vials
Procedure:
-
Dosing:
-
Oral Group: Administer this compound at a dose of 10 mg/kg by oral gavage.
-
Intravenous Group: Administer this compound at a dose of 2 mg/kg via the jugular vein cannula.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at the following time points:
-
Oral: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Intravenous: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
-
Sample Processing:
-
Immediately place blood samples on ice.
-
Centrifuge the blood samples at 4°C and 2000 x g for 10 minutes to separate the plasma.
-
Harvest the plasma and store it at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Analyze the plasma concentrations of JNJ-40929837 using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters using non-compartmental analysis software. Parameters to be determined include Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd). For the oral group, calculate oral bioavailability (F%).
-
Bioanalytical Method: LC-MS/MS for Quantification in Plasma
Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of JNJ-40929837 in plasma.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for JNJ-40929837 and the internal standard.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines.
-
Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of JNJ-40929837.
Caption: Mechanism of action of JNJ-40929837.
Experimental Workflow
The diagram below outlines a typical workflow for a clinical pharmacokinetic study.
Caption: A typical workflow for a clinical pharmacokinetic study.
Logical Relationships of Pharmacokinetic Parameters
This diagram illustrates the key relationships between primary and secondary pharmacokinetic parameters.
Caption: Relationships between key pharmacokinetic parameters.
References
Methodological & Application
Application Notes and Protocols: JNJ-40929837 succinate in vitro LTA4H Enzyme Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
JNJ-40929837 is a selective, orally active inhibitor of Leukotriene A4 Hydrolase (LTA4H), a bifunctional zinc metalloenzyme.[1][2][3][4] LTA4H plays a crucial role in the inflammatory process by catalyzing the final and rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a potent chemoattractant and activator of inflammatory cells.[5] LTB4 is implicated in the pathogenesis of various inflammatory diseases, including asthma.[5][6] JNJ-40929837 inhibits both the epoxide hydrolase activity (LTA4 to LTB4 conversion) and the aminopeptidase activity of LTA4H.[1][7] These application notes provide a detailed protocol for an in vitro enzyme assay to characterize the inhibitory activity of JNJ-40929837 succinate on LTA4H.
Signaling Pathway of LTA4H in LTB4 Synthesis
The enzymatic activity of LTA4H is a key step in the arachidonic acid cascade. Arachidonic acid, released from the cell membrane, is converted to Leukotriene A4 (LTA4). LTA4H then converts LTA4 into Leukotriene B4 (LTB4), a potent mediator of inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jnj 40929837 — TargetMol Chemicals [targetmol.com]
- 5. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of JNJ-40929837, a leukotriene A4 hydrolase inhibitor, in a bronchial allergen challenge model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-40929837 Succinate in the Study of Inflammatory Cell Migration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of JNJ-40929837 succinate, a selective and orally active inhibitor of leukotriene A4 hydrolase (LTA4H), for investigating its role in inflammatory cell migration.[1] While clinical development has primarily focused on asthma, the fundamental mechanism of action of this compound—the inhibition of Leukotriene B4 (LTB4) production—makes it a valuable tool for preclinical research into various inflammatory conditions where LTB4-mediated cell migration is a key pathological feature.[2]
Mechanism of Action
JNJ-40929837 is a potent inhibitor of the enzyme leukotriene A4 hydrolase (LTA4H). LTA4H has a dual function in the inflammatory process:
-
Pro-inflammatory Role: It catalyzes the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4). LTB4 is a powerful chemoattractant for various immune cells, particularly neutrophils, and plays a significant role in their recruitment to sites of inflammation.[2]
-
Anti-inflammatory Role: LTA4H is also involved in the degradation of Pro-Gly-Pro (PGP), a tripeptide that contributes to inflammation.[3]
By inhibiting LTA4H, JNJ-40929837 effectively blocks the production of LTB4, thereby reducing the chemotactic signal for inflammatory cell migration.[1][2] This makes it a specific tool to probe the LTB4 axis in inflammatory responses.
It is important to distinguish the "succinate" in the compound's name, which refers to its salt form, from the role of the metabolite succinate in inflammation. While succinate as a metabolite can act as a pro-inflammatory signal through mechanisms involving HIF-1α stabilization, this is separate from the pharmacological action of JNJ-40929837.[4][5][6]
Signaling Pathway of LTB4 Production and Inhibition by JNJ-40929837
The following diagram illustrates the enzymatic pathway targeted by JNJ-40929837.
Caption: Inhibition of LTB4-mediated inflammatory cell migration by JNJ-40929837.
Experimental Protocols
While detailed preclinical protocols for JNJ-40929837 are not extensively published, the following are representative methodologies based on its known mechanism and data from clinical trials.
Protocol 1: In Vitro Whole Blood LTB4 Production Assay
This assay is used to determine the potency and target engagement of JNJ-40929837 in a physiologically relevant matrix.
Objective: To measure the inhibition of LTB4 production in human whole blood following ex vivo stimulation.
Materials:
-
This compound
-
Heparinized whole blood from healthy donors
-
Calcium ionophore A23187 (stimulant)
-
Phosphate Buffered Saline (PBS)
-
Methanol (for quenching)
-
LTB4 ELISA kit or LC-MS/MS system for quantification
-
Centrifuge
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Aliquot fresh heparinized human whole blood into microcentrifuge tubes.
-
Add this compound at various concentrations (or vehicle control) to the blood samples and pre-incubate for 30 minutes at 37°C.
-
Initiate LTB4 production by adding a final concentration of 10 µM A23187.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding ice-cold methanol and vortexing.
-
Centrifuge the samples to pellet cellular debris.
-
Collect the supernatant and quantify LTB4 levels using a commercially available ELISA kit or by LC-MS/MS analysis.
-
Calculate the IC50 value of this compound for LTB4 inhibition.
Protocol 2: In Vivo Inflammatory Cell Migration Model (e.g., Murine Peritonitis)
This protocol outlines a general in vivo model to assess the effect of JNJ-40929837 on inflammatory cell recruitment.
Objective: To evaluate the efficacy of JNJ-40929837 in reducing inflammatory cell migration into the peritoneal cavity following an inflammatory stimulus.
Materials:
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Mice (e.g., C57BL/6)
-
Inflammatory stimulus (e.g., Zymosan A, Thioglycollate)
-
PBS
-
FACS buffer (PBS + 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
-
Flow cytometer
Procedure:
-
Dose mice orally with this compound or vehicle at a predetermined time before the inflammatory challenge.
-
Administer the inflammatory stimulus (e.g., Zymosan A) via intraperitoneal (i.p.) injection.
-
At a specified time point post-injection (e.g., 4 hours for neutrophil migration), euthanize the mice.
-
Perform a peritoneal lavage by injecting ice-cold PBS into the peritoneal cavity and collecting the fluid.
-
Centrifuge the lavage fluid to pellet the cells.
-
Resuspend the cells in FACS buffer.
-
Perform a cell count.
-
Stain the cells with fluorescently-labeled antibodies to identify specific inflammatory cell populations (e.g., neutrophils, monocytes).
-
Analyze the samples using a flow cytometer to quantify the number of recruited inflammatory cells.
-
Compare the number of migrating cells in the JNJ-40929837-treated group to the vehicle-treated group.
Experimental Workflow for In Vivo Cell Migration Study
Caption: Workflow for an in vivo study of JNJ-40929837 on inflammatory cell migration.
Data Presentation
The following tables summarize the key findings from a clinical study in patients with mild atopic asthma, demonstrating target engagement and clinical effects of JNJ-40929837.[2]
Table 1: Dosing Regimen in Human Bronchial Allergen Challenge Study
| Treatment Arm | Drug | Daily Dose | Duration |
| A | JNJ-40929837 | 100 mg (Days 1-6), 50 mg (Day 7) | 7 Days |
| B | Montelukast | 10 mg | 6 Days |
| C | Placebo | Matched to JNJ-40929837 | 7 Days |
Data sourced from a double-blind, 3-period crossover study (NCT01241422).[2][7]
Table 2: Effect of JNJ-40929837 on Late Asthmatic Response (LAR)
| Treatment Group | N | Maximal Percent Reduction in FEV1 (LS Mean) | P-value vs. Placebo |
| JNJ-40929837 | 16 | 28.6 | 0.63 |
| Montelukast | 17 | 22.6 | 0.01 |
| Placebo | 17 | 27.7 | N/A |
FEV1: Forced Expiratory Volume in one second. LS Mean: Least Squares Mean.[2]
Summary of Findings:
-
JNJ-40929837 demonstrated clear evidence of target engagement by substantially inhibiting LTB4 production in both whole blood and sputum.[2]
-
Despite effective LTB4 inhibition, JNJ-40929837 did not significantly reduce the late asthmatic response (as measured by FEV1) in a bronchial allergen challenge model, in contrast to the active comparator montelukast.[2]
These findings suggest that while JNJ-40929837 is an effective inhibitor of LTB4 production, the LTB4 pathway may not be the primary driver of the specific inflammatory response measured in this asthma model. However, its proven ability to inhibit LTB4 makes it a valuable research tool for studying other inflammatory conditions where LTB4-mediated cell migration is hypothesized to play a more central role.
References
- 1. jnj 40929837 — TargetMol Chemicals [targetmol.com]
- 2. Effects of JNJ-40929837, a leukotriene A4 hydrolase inhibitor, in a bronchial allergen challenge model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New discovery solves problem of anti-inflammatory substance | Karolinska Institutet [news.ki.se]
- 4. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Application of JNJ-40929837 Succinate in Respiratory Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-40929837 succinate is a potent and selective oral inhibitor of leukotriene A4 (LTA4) hydrolase, the terminal enzyme in the biosynthesis of leukotriene B4 (LTB4).[1][2] LTB4 is a powerful lipid mediator known for its pro-inflammatory properties, including potent chemotactic activity for neutrophils, which are implicated in the pathogenesis of various inflammatory diseases.[1][3] In the context of respiratory diseases such as asthma, LTB4 is thought to contribute to the inflammatory cascade.[3] By inhibiting LTA4 hydrolase, JNJ-40929837 effectively blocks the production of LTB4, offering a targeted therapeutic strategy to mitigate LTB4-mediated inflammation.[1]
These application notes provide a summary of the available data on JNJ-40929837, with a focus on its investigation in asthma, and detail relevant experimental protocols for its study in respiratory disease research.
Mechanism of Action
JNJ-40929837 targets and inhibits the enzymatic activity of LTA4 hydrolase. This enzyme catalyzes the conversion of LTA4 to LTB4. Inhibition of LTA4 hydrolase by JNJ-40929837 leads to a significant reduction in the biosynthesis of LTB4.[1]
Preclinical Research Applications
Representative Animal Models for Respiratory Disease Research:
-
Ovalbumin (OVA)-Induced Allergic Asthma Model (Mouse or Guinea Pig): This is a widely used model to study eosinophilic airway inflammation and airway hyperresponsiveness (AHR), key features of allergic asthma.[4][5]
-
House Dust Mite (HDM)-Induced Allergic Asthma Model (Mouse): This model is considered more clinically relevant as HDM is a common human allergen.[6]
-
Lipopolysaccharide (LPS)-Induced Airway Inflammation (Rodent Models): LPS challenge can be used to induce neutrophilic airway inflammation, which is relevant to certain phenotypes of severe asthma and COPD.[7]
-
Cigarette Smoke Exposure Model (Mouse or Rat): Chronic exposure to cigarette smoke is a standard model for inducing features of COPD, including chronic inflammation and emphysema.
Potential Preclinical Endpoints for JNJ-40929837 Evaluation:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Measurement of inflammatory cell infiltrates (neutrophils, eosinophils) and LTB4 levels.
-
Lung Function Assessment: Measurement of airway hyperresponsiveness to methacholine or other stimuli using techniques like whole-body plethysmography or the forced oscillation technique.
-
Histopathology: Evaluation of lung tissue for inflammatory cell infiltration and structural changes (e.g., goblet cell hyperplasia, airway remodeling).
-
Cytokine and Chemokine Profiling: Analysis of pro-inflammatory mediators in BAL fluid or lung homogenates.
Clinical Research Applications
A key clinical study investigating JNJ-40929837 was a randomized, double-blind, placebo- and active-controlled, three-period crossover study in patients with mild atopic asthma (NCT01241422).[3][8] This study utilized a bronchial allergen challenge (BAC) model to assess the efficacy of JNJ-40929837.
Summary of Clinical Trial Data (NCT01241422)
The study evaluated the effect of JNJ-40929837, montelukast (an active comparator), and placebo on the late asthmatic response (LAR) and early asthmatic response (EAR) to an inhaled allergen.[3]
Table 1: Effect of JNJ-40929837 on Allergen-Induced Asthmatic Response
| Outcome Measure | JNJ-40929837 (n=16) | Montelukast (n=17) | Placebo (n=17) |
| Maximal % Reduction in FEV1 (LAR) | 28.6 (LS Mean) | 22.6 (LS Mean) | 27.7 (LS Mean) |
| p-value vs. Placebo | 0.63 | 0.01 | - |
FEV1: Forced Expiratory Volume in 1 second; LAR: Late Asthmatic Response; LS Mean: Least Squares Mean.
Table 2: Target Engagement of JNJ-40929837
| Biomarker | Method | Result |
| LTB4 Production in Whole Blood | ex vivo A23187 stimulation | >95% reduction at 100 mg dose over 24h[9] |
| LTB4 in Patient Whole Blood | ex vivo stimulation | >90% to 98% inhibition at trough[9] |
| Sputum LTB4 Levels | Basal levels | 92% reduction[9] |
The clinical trial demonstrated that while JNJ-40929837 achieved significant target engagement by substantially reducing LTB4 levels in both blood and sputum, it did not translate to a significant attenuation of the late or early asthmatic response to allergen challenge in patients with mild atopic asthma.[3] In contrast, the cysteinyl-leukotriene receptor antagonist montelukast did show a statistically significant effect on the LAR.[3]
Experimental Protocols
The following are detailed, representative protocols for key experiments relevant to the study of JNJ-40929837 in respiratory disease research.
Protocol 1: Bronchial Allergen Challenge (BAC)
This protocol is based on established methods for BAC in mild atopic asthmatics.[10][11]
1. Patient Selection:
-
Confirm diagnosis of mild atopic asthma.
-
Positive skin prick test to a relevant aeroallergen (e.g., house dust mite, cat dander).
-
Baseline FEV1 ≥ 70% of predicted value.
-
Demonstrate airway hyperresponsiveness to methacholine.
2. Procedure:
-
Withhold short-acting β2-agonists for at least 8 hours and long-acting β2-agonists and inhaled corticosteroids for the duration specified by the study protocol.
-
Establish a stable baseline FEV1.
-
Administer doubling concentrations of the selected allergen extract via a calibrated nebulizer for a fixed duration (e.g., 2 minutes) at intervals of 10-15 minutes.
-
Measure FEV1 10 minutes after each inhalation.
-
The challenge is stopped when a ≥20% fall in FEV1 from baseline is observed (Early Asthmatic Response, EAR).
-
Monitor FEV1 hourly for up to 10-12 hours to assess the Late Asthmatic Response (LAR), defined as the maximal percent fall in FEV1 between 3 and 7 hours post-challenge.
3. Safety:
-
The procedure must be conducted by trained personnel in a facility equipped for managing acute bronchospasm.
-
A physician should be readily available.
-
Have rescue medication (e.g., salbutamol) and emergency equipment accessible.
Protocol 2: Sputum Induction and Processing for LTB4 Analysis
This protocol is adapted from standardized ERS guidelines and methods optimized for lipid mediator analysis.[12][13]
1. Sputum Induction:
-
Administer a short-acting β2-agonist (e.g., 200-400 µg salbutamol) 15 minutes prior to induction to minimize bronchoconstriction.
-
The patient inhales nebulized sterile hypertonic saline (e.g., 3%, 4.5%, or 7%) for 5-7 minute intervals.
-
After each interval, the patient is encouraged to cough deeply and expectorate sputum into a sterile container.
-
Monitor FEV1 before and after induction.
2. Sputum Processing (DTT-free method for LTB4 stability):
-
Select mucus plugs from the expectorated sample and weigh.
-
Add 4 volumes of phosphate-buffered saline (PBS).
-
Gently vortex and rock for 15 minutes at 4°C.
-
Centrifuge at 800 x g for 10 minutes at 4°C.
-
Collect the supernatant and store immediately at -80°C for LTB4 analysis.
-
The cell pellet can be resuspended for total and differential cell counts.
Protocol 3: Whole Blood ex vivo LTB4 Production Assay
This protocol is based on established methods for stimulating LTB4 production in whole blood.[14]
1. Blood Collection:
-
Collect venous blood into tubes containing an anticoagulant (e.g., heparin).
2. Stimulation:
-
Pre-incubate whole blood with JNJ-40929837 or vehicle control at 37°C for a specified time.
-
Add a calcium ionophore, such as A23187 (final concentration, e.g., 10-50 µM), to stimulate LTB4 production.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
3. Sample Processing:
-
Stop the reaction by placing the tubes on ice and adding a protein precipitation agent (e.g., cold methanol).
-
Centrifuge to pellet the precipitated proteins and cells.
-
Collect the supernatant for LTB4 analysis.
4. LTB4 Quantification:
-
LTB4 levels in the processed sputum supernatant or whole blood supernatant can be quantified using a validated method such as a competitive enzyme immunoassay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher specificity and sensitivity.
Conclusion
This compound is a well-characterized inhibitor of LTA4 hydrolase that has demonstrated excellent target engagement in humans. While it did not show clinical efficacy in a bronchial allergen challenge model of mild atopic asthma, its potent and selective mechanism of action warrants further investigation in other respiratory diseases or specific patient populations where LTB4 may play a more dominant pathogenic role, such as in neutrophilic asthma or COPD. The protocols outlined in these notes provide a framework for researchers to further explore the therapeutic potential of JNJ-40929837 and other LTA4 hydrolase inhibitors in respiratory disease research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jnj 40929837 — TargetMol Chemicals [targetmol.com]
- 3. Effects of JNJ-40929837, a leukotriene A4 hydrolase inhibitor, in a bronchial allergen challenge model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution of leukotriene B4 to airway inflammation and the effect of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Respiratory Diseases - Aragen Bioscience [aragenbio.com]
- 6. Resolution of Allergic Inflammation and Airway Hyperreactivity Is Dependent upon Disruption of the T1/ST2–IL-33 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical animal models of asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Allergen provocation tests in respiratory research: building on 50 years of experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Methodology for Sputum Induction and Laboratory Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: JNJ-40929837 Succinate in Chronic Obstructive Pulmonary Disease (COPD) Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
There are currently no publicly available clinical trial data specifically evaluating JNJ-40929837 succinate in patients with Chronic Obstructive Pulmonary Disease (COPD). The following application notes and protocols are based on the known mechanism of action of JNJ-40929837 as a leukotriene A4 hydrolase (LTA4H) inhibitor, its clinical evaluation in asthma, and the established role of the leukotriene B4 (LTB4) pathway in the pathophysiology of COPD. These are intended to serve as a scientific and technical guide for research and preclinical evaluation purposes.
Introduction to this compound
JNJ-40929837 is an orally administered, potent, and selective inhibitor of leukotriene A4 hydrolase (LTA4H).[1] LTA4H is a key enzyme in the biosynthesis of leukotriene B4 (LTB4), a powerful pro-inflammatory lipid mediator.[2][3] LTB4 is a strong chemoattractant for neutrophils, which are implicated in the chronic inflammation characteristic of COPD.[4][5] By inhibiting LTA4H, JNJ-40929837 reduces the production of LTB4, thereby potentially mitigating neutrophil-driven inflammation in the airways.[1][6] While clinically tested in asthma, its potential utility in COPD is based on the significant role of neutrophilic inflammation in this disease.[3]
Rationale for Studying JNJ-40929837 in COPD
COPD is characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities, usually caused by significant exposure to noxious particles or gases. The underlying chronic inflammation in COPD involves a variety of inflammatory cells and mediators. Notably, neutrophilic inflammation is a hallmark of COPD.[3]
-
Elevated LTB4 in COPD: LTB4 levels are elevated in the sputum and exhaled breath condensate of COPD patients and correlate with neutrophil recruitment.[5][7]
-
Targeting Neutrophilic Inflammation: As a potent neutrophil chemoattractant, LTB4 is a logical therapeutic target in COPD.[3][4]
-
Mechanism of Action: JNJ-40929837, by inhibiting LTA4H, directly targets the production of LTB4.[1]
Data from a Clinical Study in a Related Disease (Asthma)
A clinical trial in patients with mild atopic asthma (NCT01241422) provides valuable data on the pharmacodynamics, dosing, and safety of JNJ-40929837.[1][8] While these results are not directly transferable to a COPD population, they offer a starting point for research design.
| Parameter | JNJ-40929837 | Placebo | Montelukast (Active Comparator) |
| Dosage Regimen | 100 mg/day for 6 days, then 50 mg/day on day 7 | Matched | 10 mg/day for 6 days |
| Target Engagement | Substantially inhibited LTB4 production in whole blood and decreased sputum LTB4 levels. | - | - |
| Primary Efficacy Endpoint (FEV1) | No significant difference compared to placebo. | - | Statistically significant attenuation of late asthmatic response. |
| Safety | Well-tolerated, with a similar adverse event profile to placebo. | - | - |
FEV1: Forced Expiratory Volume in 1 second.
Experimental Protocols
Protocol 1: In Vitro Evaluation of JNJ-40929837 on Neutrophil Migration
Objective: To determine the effect of JNJ-40929837 on the migration of neutrophils isolated from the peripheral blood of COPD patients.
Materials:
-
This compound
-
Neutrophil isolation kit
-
Chemotaxis chamber (e.g., Boyden chamber)
-
Recombinant human LTB4
-
Cell culture medium
Methodology:
-
Isolate neutrophils from whole blood of COPD patients and healthy controls.
-
Pre-incubate neutrophils with varying concentrations of this compound or vehicle control.
-
Place a solution containing a known concentration of LTB4 in the lower chamber of the chemotaxis apparatus.
-
Add the pre-incubated neutrophils to the upper chamber.
-
Incubate the chamber to allow for neutrophil migration.
-
Quantify the number of migrated neutrophils by microscopy or a plate-based assay.
Protocol 2: Preclinical Evaluation in a COPD Animal Model
Objective: To assess the in vivo efficacy of JNJ-40929837 in a cigarette smoke-induced COPD animal model.
Materials:
-
This compound
-
Laboratory animals (e.g., mice or rats)
-
Cigarette smoke exposure system
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
ELISA kits for LTB4 and inflammatory cytokines
-
Histology equipment
Methodology:
-
Induce a COPD-like phenotype in animals through chronic exposure to cigarette smoke.
-
Administer this compound or vehicle control to a cohort of smoke-exposed animals.
-
After the treatment period, collect BAL fluid and lung tissue.
-
Measure LTB4 levels, inflammatory cell counts (especially neutrophils), and cytokine levels in the BAL fluid.
-
Perform histological analysis of lung tissue to assess inflammation and structural changes (e.g., emphysema).
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Effects of JNJ-40929837, a leukotriene A4 hydrolase inhibitor, in a bronchial allergen challenge model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting leukotrienes for the treatment of COPD? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of ALOX5AP, LTA4H and LTB4R polymorphisms in determining baseline lung function and COPD susceptibility in UK smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene B4 contributes to exhaled breath condensate and sputum neutrophil chemotaxis in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 7. Serum leukotriene B4 levels in patients with obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for In Vivo Studies with JNJ-40929837 Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-40929837 is an orally administered, potent, and selective inhibitor of leukotriene A4 hydrolase (LTA4H), the enzyme responsible for the final step in the biosynthesis of leukotriene B4 (LTB4).[1][2] LTB4 is a powerful lipid mediator involved in inflammatory responses, acting as a potent chemoattractant for neutrophils and other immune cells.[3][4][5][6] By inhibiting LTA4H, JNJ-40929837 effectively reduces the production of LTB4, thereby representing a promising therapeutic strategy for inflammatory diseases such as asthma.[1][2]
These application notes provide a detailed framework for designing and conducting preclinical in vivo studies to evaluate the efficacy and pharmacodynamic effects of JNJ-40929837 succinate in relevant animal models of inflammation, with a particular focus on allergic asthma.
Mechanism of Action: LTA4H Inhibition
JNJ-40929837 targets and inhibits the enzymatic activity of LTA4H, which catalyzes the conversion of leukotriene A4 (LTA4) to LTB4.[1][7] LTB4 then exerts its pro-inflammatory effects by binding to its high-affinity G-protein coupled receptor, BLT1, and a lower-affinity receptor, BLT2, on the surface of immune cells.[3][8] This signaling cascade leads to chemotaxis, immune cell activation, and the release of pro-inflammatory cytokines.[4][9]
Signaling Pathway of LTB4
References
- 1. Effects of JNJ-40929837, a leukotriene A4 hydrolase inhibitor, in a bronchial allergen challenge model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 5. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Reactome | LTA4 is hydolysed to LTB4 by LTA4H [reactome.org]
- 8. Leukotriene B4 receptor 1 - Wikipedia [en.wikipedia.org]
- 9. Modulation of leukotriene B4 receptor 1 signaling by receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of JNJ-40929837 Succinate in Biological Samples
Disclaimer: Specific, validated analytical methods for the quantification of JNJ-40929837 succinate in biological samples are not publicly available. The following application notes and protocols are representative examples based on established bioanalytical techniques for small molecule drugs and endogenous succinate analysis. These methods should be fully validated for the specific biological matrix and intended use.
Introduction
JNJ-40929837 is an inhibitor of leukotriene A4 hydrolase, an enzyme involved in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1] Accurate quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the described LC-MS/MS method.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 2000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| Medium QC | 100 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| High QC | 1500 | < 10 | 90 - 110 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Quality Control Sample | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 95 | 90 - 110 |
| High QC | 1500 | 88 - 98 | 92 - 108 |
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
This protocol describes the extraction of this compound from human plasma using a mixed-mode solid phase extraction cartridge.
Materials:
-
Human plasma (K2-EDTA)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS) of JNJ-40929837
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
Mixed-mode SPE cartridges (e.g., Phenomenex Strata™-X)
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Thaw plasma samples and quality control (QC) samples to room temperature.
-
To 100 µL of plasma, add 10 µL of SIL-IS working solution (e.g., 1000 ng/mL in 50% methanol).
-
Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
Condition SPE Cartridge: Add 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.
-
Load Sample: Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash:
-
Wash with 1 mL of 0.1% formic acid in water.
-
Wash with 1 mL of methanol.
-
-
Elute: Elute the analyte and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water: 5% acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Solid Phase Extraction (SPE) Workflow for Sample Preparation.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Table 4: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 5: Mass Spectrometric Conditions (Hypothetical)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions (MRM) | |
| JNJ-40929837 | Q1: m/z 450.2 -> Q3: m/z 250.1 |
| SIL-IS | Q1: m/z 454.2 -> Q3: m/z 254.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Gas Temperatures | Optimized for the instrument |
Note: The m/z values are hypothetical and would need to be determined experimentally.
Signaling Pathway
JNJ-40929837 is an inhibitor of leukotriene A4 (LTA4) hydrolase. This enzyme is a key component of the metabolic pathway that converts arachidonic acid into the potent chemoattractant, leukotriene B4 (LTB4). Inhibition of LTA4 hydrolase by JNJ-40929837 is intended to reduce the production of LTB4, thereby mitigating inflammatory responses.
Caption: Inhibition of the Leukotriene B4 Synthesis Pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing JNJ-40929837 Succinate for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JNJ-40929837 succinate in cell culture experiments. Below you will find frequently asked questions and troubleshooting guides to ensure the successful application of this potent LTA4H inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-40929837 and what is its mechanism of action?
JNJ-40929837 is a selective, orally active inhibitor of Leukotriene A4 Hydrolase (LTA4H). LTA4H is a crucial enzyme in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. By inhibiting LTA4H, JNJ-40929837 blocks the production of LTB4, thereby reducing inflammation. LTB4 is known to be a powerful chemoattractant for neutrophils and other immune cells.[1]
Q2: Why is the compound supplied as a succinate salt?
Small molecule inhibitors are often formulated as salts to improve their solubility, stability, and bioavailability. While the succinate moiety itself can have biological effects at high concentrations, at the typical working concentrations for a potent inhibitor like JNJ-40929837, it is unlikely to have a significant impact on most cell culture systems. However, it is always good practice to include a vehicle control in your experiments.
Q3: What is the recommended starting concentration for JNJ-40929837 in a cell-based assay?
The optimal concentration of JNJ-40929837 should be empirically determined for each cell line and experimental setup. A good starting point for a dose-response experiment is to use a logarithmic dilution series ranging from 1 nM to 10 µM. Since JNJ-40929837 is a potent inhibitor, it is possible that you will see effects in the low nanomolar range.
Q4: How should I prepare and store this compound?
It is recommended to prepare a high-concentration stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: How does the presence of serum in the culture medium affect the activity of JNJ-40929837?
Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells. It is important to consider this when interpreting results. If you suspect significant interference from serum, you may need to perform experiments in serum-free or reduced-serum conditions. However, be aware that changing serum conditions can also affect cell health and signaling.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of JNJ-40929837 using a Dose-Response Curve
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of JNJ-40929837 for LTB4 production in a relevant cell line (e.g., human neutrophils or a monocytic cell line like U937).
Materials:
-
This compound
-
Relevant cell line (e.g., human neutrophils, U937 cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulant to induce LTB4 production (e.g., calcium ionophore A23187, lipopolysaccharide (LPS))
-
Assay buffer (e.g., PBS)
-
LTB4 ELISA kit
-
Multi-well plates (e.g., 96-well)
-
DMSO (for preparing stock solution)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density appropriate for your cell line and allow them to adhere or stabilize overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a serial dilution series (e.g., 10-point, 3-fold dilution) in cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest JNJ-40929837 concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of JNJ-40929837 or the vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 1-2 hours) at 37°C in a CO2 incubator. The optimal pre-incubation time should be determined empirically.
-
Stimulation: Add the stimulant (e.g., A23187 at a final concentration of 1-5 µM) to all wells except for the negative control wells.
-
Second Incubation: Incubate the plate for a suitable period to allow for LTB4 production (e.g., 15-30 minutes). This time should be optimized for your specific cell type and stimulant.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
LTB4 Measurement: Measure the concentration of LTB4 in the supernatant using an LTB4 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the LTB4 concentration against the logarithm of the JNJ-40929837 concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No or low inhibitory effect of JNJ-40929837 | 1. Concentration is too low: The tested concentrations may be below the effective range for your specific cell line and assay conditions. | 1. Test a higher concentration range (e.g., up to 100 µM). |
| 2. Compound instability: The compound may have degraded due to improper storage or handling. | 2. Prepare fresh dilutions for each experiment from a properly stored stock solution. | |
| 3. Insensitive cell line or assay: Your cell line may not produce sufficient levels of LTB4, or the assay may not be sensitive enough. | 3. Ensure your cell line expresses LTA4H and produces detectable levels of LTB4 upon stimulation. Use a positive control to validate the assay. | |
| 4. Short incubation time: The pre-incubation time with the inhibitor may not be sufficient for it to enter the cells and inhibit the enzyme. | 4. Perform a time-course experiment to determine the optimal pre-incubation time. | |
| High cell toxicity or death | 1. Inhibitor concentration is too high: High concentrations of the inhibitor may have off-target effects leading to cytotoxicity. | 1. Perform a dose-response curve and determine the optimal concentration that inhibits LTB4 production without causing significant cell death. |
| 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | 2. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control. | |
| 3. Prolonged exposure to the inhibitor: Continuous exposure to the inhibitor may disrupt normal cellular processes. | 3. Reduce the incubation time to the minimum required to achieve the desired inhibition. | |
| Inconsistent or variable results between experiments | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect results. | 1. Standardize all cell culture parameters. |
| 2. Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant variability. | 2. Ensure accurate and consistent pipetting techniques and use calibrated pipettes. | |
| 3. Variability in stimulation: The potency of the stimulant or the stimulation time may vary between experiments. | 3. Use a consistent source and concentration of the stimulant and maintain a precise incubation time. |
Visualizations
Caption: LTA4H signaling pathway and the inhibitory action of JNJ-40929837.
Caption: Experimental workflow for optimizing JNJ-40929837 concentration.
Caption: Troubleshooting decision tree for JNJ-40929837 experiments.
References
JNJ-40929837 succinate solubility and stability in experimental buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the experimental use of JNJ-40929837 succinate, a selective and orally active inhibitor of leukotriene A4 hydrolase (LTA4H).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H).[1] LTA4H is a bifunctional enzyme that catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a powerful pro-inflammatory mediator.[2] By inhibiting LTA4H, JNJ-40929837 effectively reduces the production of LTB4, which is implicated in the pathogenesis of various inflammatory diseases, including asthma.[1][2]
Q2: What are the common challenges when working with this compound in experimental buffers?
A2: Like many small molecule inhibitors, researchers may encounter issues with solubility and stability in aqueous buffers.[3] Precipitation can occur if the compound's concentration exceeds its solubility limit in a particular buffer system.[3][4] Degradation over time, influenced by factors such as pH, temperature, and light exposure, is another potential concern.[5]
Q3: My this compound solution appears cloudy or has visible precipitate. What should I do?
A3: Cloudiness or precipitation indicates that the compound has likely exceeded its solubility in the current buffer or has precipitated out of solution due to a change in conditions (e.g., temperature). Refer to the Troubleshooting Guide: Compound Precipitation below for a systematic approach to resolving this issue. Do not use a solution with visible precipitate in your experiments as the actual concentration will be unknown.[3]
Q4: How can I assess the stability of my this compound solution?
A4: A preliminary stability assessment can be performed by incubating your compound solution under various experimental conditions (e.g., different temperatures, time points) and analyzing the samples by HPLC or LC-MS.[5] A decrease in the peak area corresponding to the parent compound and the emergence of new peaks would suggest degradation.[5] For a detailed procedure, see the Experimental Protocols section.
Solubility Data
The solubility of this compound can vary depending on the buffer composition and pH. The following table summarizes the approximate kinetic solubility in common experimental buffers.
| Buffer | pH | Temperature (°C) | Maximum Soluble Concentration (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 50 |
| Tris-Buffered Saline (TBS) | 7.4 | 25 | 75 |
| RPMI-1640 + 10% FBS | 7.2-7.4 | 37 | 25 |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | >100 mM |
Note: This data is for guidance purposes. It is strongly recommended to determine the solubility of this compound in your specific experimental system.
Stability Data
The stability of this compound in solution is time and temperature-dependent.
Stability in PBS (pH 7.4) at a working concentration of 10 µM
| Storage Condition | 0 hours | 4 hours | 8 hours | 24 hours |
| 4°C | 100% | 98% | 95% | 90% |
| Room Temperature (25°C) | 100% | 92% | 85% | 70% |
| 37°C | 100% | 80% | 65% | 40% |
Note: Data represents the percentage of the initial concentration of this compound remaining. It is recommended to prepare fresh solutions for each experiment or store aliquots at -80°C for long-term use.
Troubleshooting Guides
Guide 1: Compound Precipitation
This guide provides a step-by-step approach to troubleshoot precipitation issues with this compound.
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol 1: Preparation of Common Experimental Buffers
1. Phosphate-Buffered Saline (PBS), 1X, pH 7.4
-
To prepare 1 L of 1X PBS:
-
Add the following salts:
-
Stir until all salts are completely dissolved.
-
For cell culture applications, sterilize by autoclaving or filtration.[8]
2. Tris-Buffered Saline (TBS), 1X, pH 7.4
-
To prepare 1 L of 1X TBS:
-
Start with 800 mL of distilled water.
-
Add the following:
-
8 g of NaCl
-
0.2 g of KCl
-
3 g of Tris base (Tris(hydroxymethyl)aminomethane)
-
-
Stir until dissolved.
-
Adjust the pH to 7.4 with concentrated HCl. Be aware that the pH of Tris buffers is temperature-dependent.[9]
-
Add distilled water to a final volume of 1 L.
-
Protocol 2: Kinetic Solubility Assessment of this compound
This protocol provides a general method to determine the kinetic solubility of a compound in an aqueous buffer.[3]
Caption: Workflow for kinetic solubility assessment.
Protocol 3: Stability Assessment of this compound
This protocol outlines a method to evaluate the chemical stability of the compound in a specific buffer over time.[5]
References
- 1. jnj 40929837 — TargetMol Chemicals [targetmol.com]
- 2. Effects of JNJ-40929837, a leukotriene A4 hydrolase inhibitor, in a bronchial allergen challenge model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 9. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: JNJ-40929837 Succinate in LTA4H Inhibition Assays
Welcome to the technical support center for researchers utilizing JNJ-40929837 succinate in Leukotriene A4 Hydrolase (LTA4H) inhibition assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
JNJ-40929837 is a selective and orally active inhibitor of Leukotriene A4 Hydrolase (LTA4H).[1] LTA4H is a bifunctional zinc metalloenzyme with two distinct catalytic activities:
-
Epoxide Hydrolase Activity (Pro-inflammatory): It catalyzes the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent pro-inflammatory mediator that attracts immune cells like neutrophils to sites of inflammation.[2][3]
-
Aminopeptidase Activity (Anti-inflammatory): It degrades Pro-Gly-Pro (PGP), a chemoattractant for neutrophils.[4]
JNJ-40929837 has been shown to inhibit both the epoxide hydrolase and the aminopeptidase activities of LTA4H. This non-selective inhibition can lead to the accumulation of PGP, which may counteract the anti-inflammatory effects of LTB4 reduction and could be a reason for the limited clinical efficacy observed in some studies.[5]
Q2: What are the most common initial challenges when working with this compound?
The most common initial challenges include issues with compound solubility and stability, leading to inaccurate concentrations and assay variability. This compound is typically dissolved in a non-aqueous solvent like DMSO to create a stock solution before further dilution in aqueous assay buffers.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound in a solvent such as DMSO. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing smaller aliquots. The stability of the compound in aqueous solutions at working concentrations may be limited, so it is best to prepare fresh dilutions for each experiment.
Q4: My assay results are inconsistent. What are the potential causes?
Inconsistent results in LTA4H inhibition assays can stem from several factors:
-
Pipetting errors: Inaccurate dispensing of the inhibitor, enzyme, or substrate.
-
Temperature and pH fluctuations: Enzyme activity is highly sensitive to these parameters.
-
Reagent degradation: Improper storage of the enzyme, substrate, or inhibitor.
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Incomplete mixing: Ensure all components are thoroughly mixed in the assay wells.
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Plate effects: Evaporation from wells on the edge of the plate can concentrate reagents.
II. Troubleshooting Guides
Guide 1: Issues with LTA4H Epoxide Hydrolase (LTB4 Production) Assay
This assay typically measures the amount of LTB4 produced from the substrate LTA4. A common method for LTB4 quantification is through an Enzyme-Linked Immunosorbent Assay (ELISA).
Problem: No or weak signal in the positive control (LTA4H activity without inhibitor).
| Possible Cause | Suggested Solution |
| Inactive LTA4H enzyme | Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. Test a new vial of the enzyme. |
| Degraded LTA4 substrate | LTA4 is unstable. Prepare it fresh for each experiment. Ensure proper handling and storage conditions are maintained. |
| Incorrect assay buffer conditions | Verify the pH and composition of the assay buffer. LTA4H activity is optimal at a specific pH. |
| Suboptimal incubation time or temperature | Review the protocol for the recommended incubation times and temperatures and ensure they are strictly followed. |
| Issues with the LTB4 detection method (ELISA) | Refer to a general ELISA troubleshooting guide for issues like faulty reagents, incorrect antibody concentrations, or improper washing steps. |
Problem: High background signal in the negative control (no enzyme).
| Possible Cause | Suggested Solution |
| Contamination of reagents | Use fresh, sterile reagents and pipette tips. |
| Non-specific binding in ELISA | Ensure adequate blocking of the ELISA plate. Increase the number of washing steps. |
| Substrate instability | LTA4 can spontaneously hydrolyze to other products that may be detected by the assay. Prepare the substrate immediately before use. |
Problem: this compound shows lower than expected inhibition.
| Possible Cause | Suggested Solution |
| Inaccurate inhibitor concentration | Verify the calculations for your serial dilutions. Ensure the stock solution was fully dissolved. |
| Inhibitor precipitation | This compound may have limited solubility in the final assay buffer. Visually inspect for any precipitate. Consider adjusting the final DMSO concentration (while ensuring it doesn't affect enzyme activity). |
| Short pre-incubation time | The inhibitor may require a longer pre-incubation period with the enzyme to achieve maximal binding. Optimize the pre-incubation time. |
| High enzyme concentration | If the enzyme concentration is too high, it may require a higher concentration of the inhibitor to achieve 50% inhibition. Consider reducing the enzyme concentration. |
Guide 2: Issues with LTA4H Aminopeptidase (PGP Degradation) Assay
This assay measures the degradation of the substrate Pro-Gly-Pro (PGP). The readout can be the detection of the cleavage product or the remaining PGP.
Problem: No or low PGP degradation in the positive control.
| Possible Cause | Suggested Solution |
| Inactive LTA4H enzyme | Check storage conditions and consider using a new enzyme aliquot. |
| Incorrect substrate or buffer | Verify the identity and concentration of the PGP substrate. Ensure the assay buffer conditions are optimal for aminopeptidase activity. |
| Issues with detection method | If using a colorimetric or fluorometric substrate, ensure the correct excitation and emission wavelengths are used. If using LC-MS, check the instrument parameters. |
Problem: Unexpected results - JNJ-40929837 appears to enhance aminopeptidase activity.
This is highly unlikely based on the known mechanism of action.
| Possible Cause | Suggested Solution |
| Assay artifact | The inhibitor itself might interfere with the detection method (e.g., autofluorescence). Run a control with the inhibitor and detection reagents without the enzyme. |
| Data analysis error | Double-check all calculations and data processing steps. |
| Contamination | Ensure there is no cross-contamination between wells. |
III. Experimental Protocols & Data Presentation
Protocol 1: LTA4H Epoxide Hydrolase Inhibition Assay
This protocol is a general guideline and may require optimization.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA).
-
LTA4H Enzyme: Dilute the enzyme stock to the desired working concentration in the assay buffer. Keep on ice.
-
This compound: Prepare a 10 mM stock in DMSO. Create a serial dilution series in DMSO, and then dilute further in the assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
LTA4 Substrate: Prepare LTA4 from its methyl ester immediately before use.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a microplate.
-
Add the this compound dilutions or vehicle control (e.g., DMSO in assay buffer) to the respective wells.
-
Add the diluted LTA4H enzyme to all wells except the negative control.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding the LTA4 substrate to all wells.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding a suitable stop solution (e.g., by diluting the reaction mixture).
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Quantify the amount of LTB4 produced using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: LTA4H Aminopeptidase Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl buffer at a specific pH).
-
LTA4H Enzyme: Dilute the enzyme stock to the desired working concentration in the assay buffer. Keep on ice.
-
This compound: Prepare dilutions as described in Protocol 1.
-
PGP Substrate: Prepare a stock solution of PGP in the assay buffer.
-
-
Assay Procedure:
-
Follow the same initial steps as in Protocol 1 for adding buffer, inhibitor, and enzyme.
-
Pre-incubate the plate.
-
Initiate the reaction by adding the PGP substrate.
-
Incubate for a specified time at 37°C.
-
Stop the reaction.
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Quantify the amount of PGP degradation. This can be done through various methods, such as LC-MS to measure the remaining PGP or the formation of cleavage products.
-
Data Presentation: Example IC50 Values
| Compound | LTA4H Epoxide Hydrolase IC50 (nM) | LTA4H Aminopeptidase IC50 (nM) |
| JNJ-40929837 | Insert experimentally determined value | Insert experimentally determined value |
| Control Inhibitor 1 | Value | Value |
| Control Inhibitor 2 | Value | Value |
IV. Visualizations
Signaling Pathway of LTA4H
Caption: Dual signaling pathways of the LTA4H enzyme and the inhibitory action of this compound.
Experimental Workflow for LTA4H Inhibition Assay
Caption: A generalized experimental workflow for performing an LTA4H inhibition assay.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common issues in LTA4H inhibition assays.
References
Avoiding off-target effects of JNJ-40929837 succinate in research
Welcome to the Technical Support Center for JNJ-40929837 succinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound while minimizing the risk of off-target effects in experimental settings.
JNJ-40929837 is a potent, orally active inhibitor of Leukotriene A4 Hydrolase (LTA4H). This enzyme is a key player in the biosynthesis of Leukotriene B4 (LTB4), a powerful pro-inflammatory mediator.[1] LTA4H is a bifunctional zinc metalloenzyme, also exhibiting aminopeptidase activity. Understanding these functions is crucial for interpreting experimental outcomes and anticipating potential off-target interactions.
This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of Leukotriene A4 Hydrolase (LTA4H). It blocks the conversion of LTA4 to LTB4, a potent chemoattractant for neutrophils and other immune cells involved in inflammatory responses. The inhibition of LTB4 production is the primary on-target effect of this compound.
Q2: Are there known off-target effects for this compound?
A2: While JNJ-40929837 is designed to be a selective inhibitor of LTA4H, comprehensive public data on its broader off-target profile is limited. As LTA4H is a zinc metalloenzyme, there is a theoretical potential for cross-reactivity with other metalloproteinases. Researchers should consider empirically determining the selectivity of JNJ-40929837 in their experimental system of interest.
Q3: My cellular phenotype does not seem to correlate with LTB4 inhibition. How can I investigate potential off-target effects?
A3: This is a critical observation that warrants further investigation. A multi-pronged approach is recommended:
-
Orthogonal Compound Validation: Use a structurally different LTA4H inhibitor to see if the phenotype is recapitulated.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that JNJ-40929837 is engaging with LTA4H in your cellular context.
-
Broad-Spectrum Profiling: If resources permit, consider a broad kinase selectivity screen (e.g., KINOMEscan) or a broader panel of metalloproteinase assays to identify potential off-target interactions.
-
Rescue Experiments: If a specific off-target is identified, a rescue experiment using siRNA or a dominant-negative mutant of the off-target can help confirm its role in the observed phenotype.
Q4: What is the dual enzymatic activity of LTA4H and how might JNJ-40929837 affect it?
A4: LTA4H possesses both an epoxide hydrolase activity (converting LTA4 to LTB4) and an aminopeptidase activity. Some inhibitors may differentially affect these two functions. It is advisable to assay both activities if the non-hydrolase function is relevant to your biological question.
Troubleshooting Guides
Unanticipated results can arise from a variety of factors, from experimental setup to potential off-target activity. This guide provides a structured approach to troubleshooting.
Issue 1: Inconsistent IC50 values for JNJ-40929837 in our LTA4H inhibition assay.
| Possible Cause | Troubleshooting Step |
| Enzyme Instability | Ensure the recombinant LTA4H is stored correctly at -80°C and avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment. |
| Substrate Degradation | Prepare the substrate, Leukotriene A4 (LTA4), fresh for each experiment as it is unstable. |
| Assay Conditions | Verify and standardize incubation times, temperature, and buffer pH and composition across all experiments. |
| Compound Solubility | Visually inspect for compound precipitation. If solubility is an issue, consider using a different solvent or lowering the final DMSO concentration (typically ≤0.5%). |
Issue 2: Observed cellular effect at a concentration much higher than the biochemical IC50 for LTA4H.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | The compound may not be efficiently entering the cells. Consider using a cell line with lower efflux pump activity or co-incubating with an efflux pump inhibitor as a control experiment. |
| Low Target Expression | Confirm the expression level of LTA4H in your cell line using techniques like Western Blot or qPCR. |
| Off-Target Effect | The high-concentration phenotype may be due to engagement with a lower-affinity off-target. Perform a dose-response curve and compare it with the dose-response for LTB4 inhibition to differentiate on- and off-target effects. |
Issue 3: JNJ-40929837 shows no effect on LTB4 levels in our cell-based assay.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Verify the integrity and purity of your this compound stock. |
| Cellular Pathway Inactivity | Ensure that the 5-lipoxygenase pathway, which produces LTA4, is active in your cell model. Stimulation with an ionophore like A23187 may be necessary to induce LTB4 production.[1] |
| Incorrect Measurement | Validate your LTB4 detection method (e.g., ELISA, LC-MS/MS) with appropriate positive and negative controls. |
Experimental Protocols
1. In Vitro Leukotriene A4 Hydrolase (LTA4H) Inhibition Assay
This protocol is adapted from established methods for measuring LTA4H hydrolase activity.
Materials:
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Recombinant human LTA4H
-
This compound
-
Leukotriene A4 (LTA4) methyl ester
-
Assay Buffer: 10 mM Sodium Phosphate, pH 7.4, 4 mg/mL BSA, 2.5% v/v DMSO
-
Stop Solution: Acetonitrile with an internal standard (e.g., PGB2)
-
96-well plate
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute recombinant LTA4H in Assay Buffer to the desired working concentration.
-
Substrate Preparation: Freshly prepare LTA4 by hydrolyzing LTA4 methyl ester in a degassed solution of 50 mM NaOH (20% v/v) in cold acetone under a nitrogen atmosphere at 25°C for 60 minutes. Dilute the resulting LTA4 solution in Assay Buffer immediately before use.
-
Assay Plate Setup: Add the diluted this compound or vehicle control to the wells of the 96-well plate.
-
Enzyme Addition: Add the diluted LTA4H enzyme to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the freshly prepared LTA4 substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of Stop Solution.
-
Detection: Analyze the formation of LTB4 by a validated method such as LC-MS/MS or a specific ELISA.
-
Data Analysis: Calculate the percent inhibition for each concentration of JNJ-40929837 and determine the IC50 value.
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that JNJ-40929837 engages with LTA4H in a cellular environment.
Materials:
-
Cells expressing LTA4H
-
This compound
-
PBS (Phosphate Buffered Saline)
-
Lysis Buffer (with protease inhibitors)
-
Antibody against LTA4H for Western Blot
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble LTA4H by Western Blot using an LTA4H-specific antibody.
-
Data Analysis: A shift in the melting curve of LTA4H in the presence of JNJ-40929837 indicates target engagement.
Visualizations
Caption: LTA4H Signaling Pathway and Inhibition by JNJ-40929837.
Caption: Workflow for Biochemical and Cellular LTA4H Inhibition Assays.
Caption: Logical Flow for Troubleshooting Unexpected Results.
References
How to address JNJ-40929837 succinate variability in experimental results
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing experimental variability when working with the leukotriene A4 hydrolase (LTA4H) inhibitor, JNJ-40929837 succinate.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-40929837 and what is its mechanism of action?
A1: JNJ-40929837 is a selective and orally active inhibitor of leukotriene A4 hydrolase (LTA4H).[1] LTA4H is a bifunctional enzyme that plays a role in the inflammatory process. It converts leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a potent pro-inflammatory mediator that attracts immune cells to sites of inflammation.[2] Therefore, by inhibiting LTA4H, JNJ-40929837 reduces the production of LTB4, thereby diminishing the inflammatory response.[2]
Q2: What is the significance of JNJ-40929837 being a succinate salt?
Q3: What is the dual enzymatic activity of LTA4H and how does it relate to JNJ-40929837?
A3: LTA4H has two distinct catalytic activities: an epoxide hydrolase activity that produces the pro-inflammatory LTB4, and an aminopeptidase activity that degrades the tripeptide Pro-Gly-Pro (PGP). PGP is considered to have anti-inflammatory and tissue-reparative roles. JNJ-40929837 is a non-selective inhibitor, meaning it blocks both the epoxide hydrolase and the aminopeptidase activities of LTA4H.[1][7] This dual inhibition can be a significant source of experimental variability, as the net effect of the compound (pro- or anti-inflammatory) may depend on the specific balance of LTB4 and PGP in the experimental model.
Q4: Are there any known stability issues with this compound?
A4: While specific stability data for this compound is not publicly available, general considerations for succinate salts of small molecules suggest that they are relatively stable as solids. However, in solution, stability can be pH-dependent. For example, a study on hydrocortisone succinate showed that it was most stable under refrigerated conditions in solutions with a pH of 5.5, 6.5, or 7.4.[8] It is crucial to assess the stability of this compound in your specific experimental buffer and storage conditions.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound.
Issue 1: High Variability in In Vitro Potency (IC50) Measurements
| Potential Cause | Recommended Solution |
| Compound Solubility and Precipitation | - Visually inspect solutions for any precipitate before use.- Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and sonicate if necessary.- Determine the kinetic solubility of this compound in your assay medium to ensure you are working below the solubility limit. |
| Inconsistent Cell Health or Density | - Ensure consistent cell seeding density and viability across all experiments.- Monitor cell morphology and confluence to avoid using stressed or overly confluent cells. |
| Variable Stimulation Conditions | - If using a stimulant (e.g., calcium ionophore A23187 for LTB4 release), ensure the concentration and incubation time are precisely controlled.- Use the same lot of stimulant across experiments to minimize lot-to-lot variability. |
| Dual Inhibition of LTA4H | - Be aware that the measured IC50 may reflect the combined inhibition of LTB4 production and PGP degradation.- Consider measuring both LTB4 and PGP levels to understand the compound's full effect in your system. |
| Assay-Specific Variability | - Calibrate pipettes regularly.- Use low-binding plates to minimize compound adsorption.- Be mindful of "edge effects" on microplates. |
Issue 2: Inconsistent Results in LTB4 Quantification (ELISA)
| Potential Cause | Recommended Solution |
| Sample Collection and Handling | - Collect samples at consistent time points.- Centrifuge samples to remove cellular debris.- Store samples at -80°C to prevent LTB4 degradation. Avoid repeated freeze-thaw cycles. |
| Interference from Sample Matrix | - Components in cell culture media or the compound solvent (e.g., DMSO) can interfere with the ELISA.- Run appropriate vehicle controls and consider a buffer exchange or sample purification step if interference is suspected. |
| Assay Procedure Variability | - Ensure all reagents are at room temperature before use.- Use a consistent and thorough washing technique between steps.- Prepare a standard curve for each assay plate. |
| Kit Performance | - Use reagents from the same kit lot.- Do not use expired kits. |
Data Presentation
Table 1: Reported In Vitro and Ex Vivo Activity of LTA4H Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| JNJ-40929837 | LTA4H (epoxide hydrolase) | Murine neutrophil-based assay | Potent inhibitor (specific IC50 not stated) | [7] |
| JNJ-40929837 | LTA4H (aminopeptidase) | PGP degradation assay | Potent inhibitor (equipotent to epoxide hydrolase inhibition) | [7] |
| SC-57461A | LTA4H (epoxide hydrolase) | Murine neutrophil-based assay | Potent inhibitor | [7] |
| DG-051 | LTA4H (epoxide hydrolase) | Murine neutrophil-based assay | Potent inhibitor | [7] |
Note: Specific IC50 values for JNJ-40929837 are not consistently reported in publicly available literature. "Potent inhibitor" indicates that the compound showed significant activity in the described assays.
Experimental Protocols
1. Human Whole Blood Assay for LTB4 Inhibition
This protocol is adapted from methodologies used in clinical studies of LTA4H inhibitors.[9]
-
Materials:
-
Freshly drawn human blood collected in tubes containing an anticoagulant (e.g., heparin).
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This compound stock solution (e.g., 10 mM in DMSO).
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Calcium Ionophore A23187.
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Phosphate Buffered Saline (PBS).
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LTB4 ELISA kit.
-
-
Procedure:
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Prepare serial dilutions of this compound in PBS.
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In a 96-well plate, add a small volume of the diluted compound or vehicle control (PBS with the same final concentration of DMSO).
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Add fresh whole blood to each well and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
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Stimulate LTB4 production by adding Calcium Ionophore A23187 to a final concentration of 2.5 µM.
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Incubate for a further 5-10 minutes at 37°C.
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Stop the reaction by placing the plate on ice and adding a chelating agent like EDTA.
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Centrifuge the plate to pellet the blood cells.
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Collect the plasma supernatant for LTB4 quantification using an ELISA kit according to the manufacturer's instructions.
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2. Pro-Gly-Pro (PGP) Degradation Assay
This protocol is based on methods described for assessing the aminopeptidase activity of LTA4H.[7]
-
Materials:
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Recombinant human LTA4H.
-
Pro-Gly-Pro (PGP) substrate.
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This compound stock solution.
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Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
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LC-MS/MS system for PGP quantification.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a suitable reaction vessel, combine the recombinant LTA4H and the diluted compound or vehicle control. Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding PGP to a final concentration within the linear range of the enzyme's activity.
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Incubate for a specific time at 37°C.
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Stop the reaction by adding a quenching solution (e.g., acetonitrile with formic acid).
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Analyze the samples by LC-MS/MS to quantify the remaining PGP.
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Calculate the percentage of PGP degradation relative to the vehicle control.
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Mandatory Visualization
Caption: Dual inhibitory action of JNJ-40929837 on the LTA4H signaling pathway.
Caption: General experimental workflow for assessing this compound activity.
Caption: A decision tree for troubleshooting variability in JNJ-40929837 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 3. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of Hydrocortisone Preservative-Free Oral Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of JNJ-40929837, a leukotriene A4 hydrolase inhibitor, in a bronchial allergen challenge model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Delivery of JNJ-40929837 Succinate in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming challenges associated with the in vivo delivery of JNJ-40929837 succinate. Given that specific formulation details for this compound in preclinical animal models are not extensively published, this guide also offers general strategies applicable to other poorly soluble succinate salts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
JNJ-40929837 is a selective and orally active inhibitor of leukotriene A4 (LTA4) hydrolase.[1][2] This enzyme is responsible for the production of leukotriene B4 (LTB4), a potent inflammatory mediator.[3] By inhibiting LTA4 hydrolase, JNJ-40929837 reduces the levels of LTB4, which is implicated in the pathogenesis of inflammatory diseases such as asthma.[2][3] The succinate salt form is likely utilized to improve the aqueous solubility and dissolution rate of the parent compound.
Q2: I am observing inconsistent results in my animal efficacy studies. Could this be related to drug delivery?
Inconsistent efficacy is a common consequence of poor or variable drug exposure. For orally administered compounds like this compound, this can stem from several factors including:
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Poor aqueous solubility: While the succinate salt is intended to improve solubility, the compound may still have limited solubility, especially in the gastrointestinal (GI) tract's varying pH environments.
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Precipitation in the GI tract: The compound might dissolve in the formulation vehicle but precipitate upon administration into the stomach's acidic environment or the more neutral pH of the intestines.
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Formulation instability: The compound could be degrading in the formulation vehicle, leading to a lower effective dose being administered.
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Low intestinal permeability: The drug may have inherently poor absorption across the gut wall.
It is crucial to assess the pharmacokinetic profile of your compound in the chosen animal model and formulation to ensure adequate and consistent exposure.
Q3: What are the recommended starting points for formulating this compound for oral gavage in rodents?
While specific details are not publicly available, a common starting point for a succinate salt would be to attempt solubilization in an aqueous vehicle. A tiered approach is recommended:
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Aqueous Vehicles:
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Start with purified water or a simple buffered solution (e.g., phosphate-buffered saline, PBS) at a physiologically relevant pH (e.g., pH 6.5-7.4).
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If solubility is insufficient, consider adding a solubilizing agent.
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-
Co-solvents and Surfactants:
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A small percentage of a co-solvent like propylene glycol or ethanol (typically ≤ 10%) can enhance solubility.
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Non-ionic surfactants such as Tween® 80 or Cremophor® EL are often used to improve wetting and prevent precipitation.
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-
Suspending Agents:
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If the compound does not fully dissolve, creating a uniform suspension is a viable alternative. Common suspending agents include methylcellulose (0.5-1% w/v) or carboxymethylcellulose (CMC).
-
It is imperative to conduct pilot studies to assess the stability and homogeneity of any chosen formulation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates out of solution during formulation. | The concentration exceeds the solubility in the chosen vehicle. The pH of the solution is not optimal for solubility. | Decrease the concentration of the compound. Test a range of pH values for the formulation vehicle. Add a co-solvent or surfactant to increase solubility. |
| Inconsistent plasma concentrations in dosed animals. | The formulation is not homogenous (if a suspension). The compound is precipitating in the GI tract. The animal's food or water intake is affecting absorption. | Ensure the suspension is uniformly mixed before each administration. Consider using a formulation with a precipitation inhibitor. Standardize the fasting and feeding schedule for the animals. |
| Low oral bioavailability. | Poor intrinsic permeability of the compound. Significant first-pass metabolism in the liver. The formulation does not provide adequate dissolution in the GI tract. | Investigate the use of permeation enhancers (use with caution and thorough validation). Co-administer with an inhibitor of relevant metabolic enzymes (for research purposes only). Optimize the formulation to create a supersaturated state or an amorphous solid dispersion. |
| Adverse events in animals post-dosing (e.g., lethargy, GI distress). | The formulation vehicle may be causing toxicity at the administered volume or concentration. The compound itself may have off-target effects at high concentrations. | Review the toxicity data for all excipients. Reduce the concentration of any potentially problematic excipients. Conduct a dose-range-finding study to identify the maximum tolerated dose. |
Illustrative Data Presentation
The following tables contain hypothetical data for a "Model Succinate Compound" to illustrate the impact of formulation on pharmacokinetic parameters. These are not actual data for this compound.
Table 1: Hypothetical Pharmacokinetic Parameters of a Model Succinate Compound in Rats Following Oral Administration of Different Formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Oral Bioavailability (%) |
| 0.5% CMC in Water (Suspension) | 10 | 150 ± 35 | 2.0 | 600 ± 120 | 15 |
| 10% Propylene Glycol in Water (Solution) | 10 | 300 ± 60 | 1.0 | 1200 ± 250 | 30 |
| 20% Solutol® HS 15 in Water (Micellar Solution) | 10 | 750 ± 150 | 0.5 | 3000 ± 500 | 75 |
Table 2: Illustrative Solubility of a Model Succinate Compound in Various Vehicles.
| Vehicle | Solubility (mg/mL) |
| Deionized Water | 0.1 |
| Phosphate Buffered Saline (pH 7.4) | 0.5 |
| 10% Ethanol / 90% Water | 1.2 |
| 20% Propylene Glycol / 80% Water | 2.5 |
| 0.5% Methylcellulose in Water | < 0.1 (forms a suspension) |
Experimental Protocols
Protocol 1: Preparation of a Suspension of this compound for Oral Gavage
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Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in purified water. Heat the water to facilitate the dissolution of CMC and then cool to room temperature.
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Compound Weighing: Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume.
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Pre-wetting: Add a small amount of the CMC vehicle to the powdered compound to create a paste. This prevents clumping.
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Suspension Formation: Gradually add the remaining CMC vehicle to the paste while continuously stirring or vortexing.
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Homogenization: Use a homogenizer or sonicator to ensure a uniform particle size distribution within the suspension.
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Storage and Administration: Store the suspension at 2-8°C and protect it from light. Before each administration, ensure the suspension is brought to room temperature and thoroughly mixed.
Visualizations
Caption: Mechanism of action of JNJ-40929837.
Caption: Troubleshooting poor oral bioavailability.
Caption: Workflow for evaluating an oral formulation.
References
Best practices for storing and handling JNJ-40929837 succinate
Welcome to the technical support center for JNJ-40929837 succinate. This resource is designed to assist researchers, scientists, and drug development professionals with best practices for storing, handling, and utilizing this compound in experimental settings.
Understanding this compound
JNJ-40929837 is a potent and selective, orally active inhibitor of leukotriene A4 hydrolase (LTA4H).[1][2] LTA4H is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory process by catalyzing the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a powerful pro-inflammatory mediator.[3][4][5][6] By inhibiting LTA4H, JNJ-40929837 effectively blocks the production of LTB4, thereby reducing the inflammatory response.[3] This mechanism makes it a valuable tool for research in areas such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory conditions.[1][3]
Signaling Pathway of LTA4H Inhibition
The diagram below illustrates the mechanism of action for this compound within the leukotriene biosynthetic pathway.
References
Mitigating cytotoxicity of JNJ-40929837 succinate at high concentrations
Technical Support Center: JNJ-40929837 Succinate
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential cytotoxicity observed at high concentrations of this compound during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, orally active inhibitor of leukotriene A4 hydrolase (LTA4H).[1][2] The primary mechanism of action is the inhibition of the LTA4H enzyme, which is responsible for the production of leukotriene B4 (LTB4), a potent chemoattractant mediator implicated in inflammatory responses, such as those seen in asthma.[3]
Q2: We are observing significant cytotoxicity in our cell cultures at high concentrations of this compound. Is this expected?
A2: While JNJ-40929837 is designed to be a selective inhibitor, high concentrations of any compound can lead to off-target effects and cellular stress, potentially resulting in cytotoxicity. This is a common phenomenon in in vitro studies and requires systematic troubleshooting to address.
Q3: What are the potential general mechanisms of drug-induced cytotoxicity at high concentrations?
A3: High concentrations of small molecule inhibitors can induce cytotoxicity through various mechanisms, including:
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Oxidative Stress: An imbalance in reactive oxygen species (ROS) can lead to cellular damage.[4]
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Mitochondrial Dysfunction: Interference with mitochondrial function can disrupt cellular energy production and trigger apoptosis.[4]
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Off-Target Kinase Inhibition: Many kinase inhibitors can affect multiple kinases, and at high concentrations, this polypharmacology can lead to unintended cytotoxic effects.
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Disruption of Essential Signaling Pathways: High drug concentrations may interfere with pathways crucial for cell survival and proliferation.
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Poor Compound Solubility: At high concentrations, the compound may precipitate out of solution, and these precipitates can be cytotoxic to cells.
Q4: How can we determine if the observed cytotoxicity is specific to the inhibition of LTA4H or an off-target effect?
A4: To distinguish between on-target and off-target cytotoxicity, consider the following approaches:
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Rescue Experiments: If the cytotoxicity is on-target, it might be rescued by supplementing the cell culture with downstream products of the inhibited pathway. However, in the case of LTA4H, this is complex as the product LTB4 is pro-inflammatory.
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Use of a Structurally Unrelated LTA4H Inhibitor: If another LTA4H inhibitor with a different chemical scaffold does not produce the same cytotoxic effects at similar effective concentrations, the cytotoxicity is more likely an off-target effect of JNJ-40929837.
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Gene Knockout/Knockdown Studies: In a cell line where LTA4H has been knocked out or knocked down, the cytotoxic effects of JNJ-40929837 should be significantly diminished if they are on-target.
Troubleshooting Guide: Mitigating Cytotoxicity
This guide provides a step-by-step approach to troubleshoot and mitigate cytotoxicity associated with high concentrations of this compound in your experiments.
Issue: High level of cell death observed in cultures treated with this compound.
Step 1: Confirm and Characterize the Cytotoxicity
Before attempting to mitigate the cytotoxic effects, it is crucial to confirm and characterize the nature of the cell death.
-
Recommendation: Perform a dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. Utilize multiple assays to assess cell health, such as a metabolic assay (e.g., MTT) and a membrane integrity assay (e.g., LDH release).
-
Experimental Protocol: A general protocol for an MTT cytotoxicity assay is provided below.
Step 2: Optimize Experimental Conditions
Optimizing your experimental setup can often reduce non-specific cytotoxicity.
-
Recommendation:
-
Reduce Serum Concentration: High serum concentrations can sometimes exacerbate the cytotoxic effects of certain compounds. Try reducing the serum percentage in your culture medium.
-
Optimize Cell Seeding Density: Ensure cells are in a logarithmic growth phase and are not over-confluent, as stressed cells can be more susceptible to drug-induced toxicity.[4]
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Test Different Formulations: Consider if the succinate salt form or the vehicle (e.g., DMSO) concentration is contributing to cytotoxicity. Test the vehicle alone as a control.
-
Step 3: Investigate Potential Mitigation Strategies
If optimizing experimental conditions is insufficient, the following strategies can be explored.
-
Recommendation:
-
Co-treatment with Antioxidants: If oxidative stress is suspected, co-treatment with an antioxidant like N-acetylcysteine (NAC) may alleviate cytotoxicity.
-
Use of a Different Solvent: If solubility is a concern, explore alternative, less toxic solvents or formulation strategies to improve the solubility and stability of the compound in your culture medium.
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Pulsed Dosing: Instead of continuous exposure, consider a pulsed dosing regimen where the compound is added for a shorter duration and then washed out.
-
Quantitative Data Summary
The following table presents hypothetical data from a troubleshooting experiment designed to mitigate the cytotoxicity of this compound on a hypothetical cell line (e.g., "CELL-X").
| Treatment Group | Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Control) |
| Vehicle Control (0.1% DMSO) | 0 | 100 ± 5.2 | 5 ± 1.1 |
| JNJ-40929837 | 50 | 45 ± 6.8 | 55 ± 7.3 |
| JNJ-40929837 + 5mM NAC | 50 | 78 ± 5.9 | 22 ± 4.5 |
| JNJ-40929837 (Pulsed 4h) | 50 | 85 ± 7.1 | 15 ± 3.8 |
Data are represented as mean ± standard deviation.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability.[5]
Materials:
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96-well cell culture plates
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Complete cell culture medium
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This compound
-
MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated and vehicle-only control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of JNJ-40929837.
Caption: A logical workflow for troubleshooting cytotoxicity.
Caption: A potential pathway for off-target cytotoxicity.
References
Validation & Comparative
A Comparative Analysis of the Potency of JNJ-40929837 Succinate and Bestatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of two notable enzyme inhibitors, JNJ-40929837 succinate and bestatin. Both compounds are recognized for their inhibitory effects on leukotriene A4 hydrolase (LTA4H), a key enzyme in the inflammatory cascade, and various aminopeptidases. This document aims to furnish an objective comparison based on available experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid in research and development decisions.
Quantitative Potency Comparison
The following table summarizes the inhibitory potency of this compound and bestatin against their primary molecular targets. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, providing a quantitative measure of their efficacy.
| Compound | Target Enzyme | Potency (IC50) | Potency (Ki) |
| This compound | Leukotriene A4 Hydrolase (LTA4H) | 1.9 nM | Not Reported |
| Human Whole Blood LTB4 Release | 48 nM | Not Reported | |
| Bestatin (Ubenimex) | Leukotriene A4 Hydrolase (LTA4H) | Not Reported | 201 µM[1] |
| Aminopeptidase N (CD13) | 5 nM | Not Reported | |
| Cytosol Aminopeptidase | 0.5 nM | Not Reported | |
| Leucine Aminopeptidase | Not Reported | 1 nM[2] | |
| Aminopeptidase B | Not Reported | 1 µM[2] |
Experimental Methodologies
Determination of LTA4H Inhibition by JNJ-40929837
The inhibitory activity of JNJ-40929837 against leukotriene A4 hydrolase was assessed using a biochemical assay. While the specific protocol from the original reporting study is not publicly available, a general and widely accepted methodology for determining LTA4H inhibition is as follows:
Experimental Workflow: LTA4H Inhibition Assay
Caption: Workflow for determining LTA4H inhibitory activity.
-
Enzyme and Inhibitor Preparation : Recombinant human LTA4H is purified and diluted to a working concentration in a suitable buffer (e.g., Tris-HCl with a zinc source). This compound is dissolved in a solvent like DMSO to create a stock solution, which is then serially diluted.
-
Pre-incubation : The enzyme is pre-incubated with varying concentrations of JNJ-40929837 or a vehicle control for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate, leukotriene A4 (LTA4).
-
Reaction Quenching : After a specific time, the reaction is stopped (quenched) by adding a solution that denatures the enzyme, often an acidic solution containing an internal standard for analysis.
-
Product Quantification : The product of the reaction, leukotriene B4 (LTB4), is extracted and quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Determination : The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Determination of Aminopeptidase Inhibition by Bestatin
The potency of bestatin against various aminopeptidases is typically determined using a colorimetric or fluorometric assay.
Experimental Workflow: Aminopeptidase Inhibition Assay
Caption: Workflow for determining aminopeptidase inhibitory activity.
-
Enzyme and Inhibitor Preparation : Purified aminopeptidase or a cell lysate containing the enzyme is prepared in a suitable assay buffer. Bestatin is dissolved in a suitable solvent and serially diluted.
-
Pre-incubation : The enzyme preparation is pre-incubated with different concentrations of bestatin or a vehicle control.
-
Reaction Initiation and Detection : The reaction is started by adding a chromogenic or fluorogenic substrate (e.g., L-Leucine-p-nitroanilide for aminopeptidase N). The release of the chromophore or fluorophore is monitored over time using a spectrophotometer or fluorometer.
-
IC50/Ki Determination : The initial reaction rates are calculated from the linear portion of the progress curves. The percentage of inhibition is determined for each bestatin concentration, and the IC50 value is calculated. The Ki value can be determined by performing the assay at different substrate concentrations and analyzing the data using methods such as the Dixon plot or non-linear regression analysis of competitive inhibition models.[3]
Signaling Pathways
Leukotriene A4 Hydrolase (LTA4H) Signaling Pathway
JNJ-40929837 and bestatin both inhibit LTA4H, which plays a crucial role in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).
Caption: LTA4H pathway and points of inhibition.
Arachidonic acid, released from the cell membrane, is converted to LTA4 by 5-lipoxygenase. LTA4H then catalyzes the hydrolysis of LTA4 to LTB4. LTB4 is a potent chemoattractant for neutrophils and other immune cells and mediates inflammatory responses by binding to its receptors (BLT1 and BLT2). Both JNJ-40929837 and bestatin inhibit LTA4H, thereby blocking the production of LTB4 and reducing inflammation.
Aminopeptidase N (CD13) Signaling Pathway
Bestatin is a potent inhibitor of Aminopeptidase N (CD13), a multifunctional ectoenzyme involved in various cellular processes, including signal transduction in immune cells like monocytes.
Caption: Aminopeptidase N (CD13) signaling pathways.
Ligation of Aminopeptidase N (CD13) on the surface of monocytes can trigger intracellular signaling cascades independent of its enzymatic activity.[4] This can lead to the activation of phosphatidylinositol 3-kinase (PI3K) and the mitogen-activated protein kinase (MAPK) pathways, as well as an increase in intracellular calcium levels. These signaling events culminate in various cellular responses, including cell adhesion, migration, and the production of cytokines. Bestatin primarily inhibits the enzymatic activity of CD13, which is involved in peptide cleavage. Its direct impact on CD13-mediated signal transduction is an area of ongoing research.
Conclusion
This compound emerges as a highly potent and selective inhibitor of LTA4H, with nanomolar efficacy in both biochemical and cellular assays. Bestatin, while also inhibiting LTA4H, demonstrates significantly lower potency against this particular enzyme. However, bestatin is a potent inhibitor of a range of aminopeptidases, with nanomolar activity against several key members of this enzyme family.
The choice between these two inhibitors will be dictated by the specific research question and the desired target profile. For studies focused on the selective inhibition of the LTA4H pathway and LTB4 production, JNJ-40929837 is the superior tool. For broader investigations into the roles of various aminopeptidases in physiological and pathological processes, bestatin remains a valuable and potent inhibitor. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their experimental designs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD13/aminopeptidase N is a potential therapeutic target for inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The moonlighting enzyme CD13: old and new functions to target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of JNJ-40929837 Succinate's Inhibitory Effect on Leukotriene A4 Hydrolase (LTA4H)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JNJ-40929837 succinate, a selective inhibitor of Leukotriene A4 Hydrolase (LTA4H), with other alternative inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the evaluation of its performance and therapeutic potential.
Introduction to Leukotriene A4 Hydrolase (LTA4H)
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in inflammatory pathways.[1][2] It possesses two distinct catalytic activities:
-
Epoxide Hydrolase Activity : It catalyzes the final and rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. LTB4 is a powerful chemoattractant for neutrophils and other immune cells, driving them to sites of inflammation.[1][2][3][4]
-
Aminopeptidase Activity : It can degrade various peptides, a function whose physiological relevance is still under investigation.[2][5]
By inhibiting LTA4H, the production of LTB4 is reduced, which diminishes the inflammatory response. This makes LTA4H an attractive therapeutic target for a range of neutrophil-driven inflammatory diseases.[4][6][7] this compound is a selective, orally active inhibitor of LTA4H developed for such therapeutic applications.[8][9]
LTA4H Signaling Pathway and Point of Inhibition
The diagram below illustrates the arachidonic acid cascade, leading to the production of LTB4. It highlights the central role of LTA4H and the mechanism by which inhibitors like JNJ-40929837 block this pro-inflammatory pathway.
Caption: LTB4 biosynthesis pathway and the inhibitory action of JNJ-40929837.
Comparative Analysis of LTA4H Inhibitors
JNJ-40929837 has been evaluated in clinical trials and compared with other LTA4H inhibitors. While many have shown potent enzymatic inhibition, translating this to clinical efficacy has been challenging.
Quantitative Comparison of Inhibitor Performance
The table below summarizes key performance data for JNJ-40929837 and other notable LTA4H inhibitors based on clinical and preclinical studies.
| Inhibitor | Development Stage | Target Indication(s) | Key Performance Data (LTB4 Inhibition) | Outcome/Status |
| JNJ-40929837 | Phase II | Asthma | >95% reduction over 24h at 100mg dose.[6]>90-98% reduction in ex vivo stimulated blood (asthma patients).[6]Decreased sputum LTB4 levels.[10] | Discontinued; demonstrated target engagement but no clinical benefit over placebo in asthma trial.[5][6][10] |
| Acebilustat (CTX-4430) | Phase II | Cystic Fibrosis | ~89% maximum reduction in ex vivo stimulated blood at 200mg.[6] | Discontinued due to lack of efficacy.[6] |
| LYS006 | Phase I | Neutrophil-driven inflammatory diseases | >90% target inhibition at doses of 20mg b.i.d. and above.[6] | Showed potent and long-lasting PD effect in blood and skin cells.[6] |
| SC-57461A | Preclinical/Clinical | Inflammatory conditions | Potent inhibitor of LTB4 synthesis ex vivo.[5] Shown to inhibit aminopeptidase activity and cause PGP accumulation in mice.[5] | Used as a tool compound in recent studies.[11] |
| DG-051 | Clinical | Not specified | Reached LTB4 reductions of up to 70% in ex vivo stimulated blood after 7 days. | Development status not widely reported. |
Experimental Protocols for Validating LTA4H Inhibition
The validation of LTA4H inhibitors like JNJ-40929837 relies on standardized in vitro and ex vivo assays to confirm target engagement and measure pharmacodynamic effects.
A. In Vitro Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the epoxide hydrolase activity of purified LTA4H.
Methodology:
-
Substrate Preparation : Leukotriene A4 (LTA4) is freshly prepared by hydrolyzing its methyl ester precursor in a degassed alkaline solution under an inert atmosphere.[1]
-
Enzyme Reaction : Recombinant human LTA4H enzyme is incubated with the test inhibitor (e.g., JNJ-40929837) at various concentrations in a suitable buffer.
-
Initiation : The reaction is started by adding the freshly prepared LTA4 substrate to the enzyme-inhibitor mixture.
-
Quantification : After a set incubation period, the reaction is stopped. The amount of LTB4 produced is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis : The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then determined from dose-response curves.
B. Ex Vivo Whole Blood LTB4 Stimulation Assay
This assay assesses the functional effect of an orally administered inhibitor on LTB4 production in a physiologically relevant matrix. It was a key method used in the clinical evaluation of JNJ-40929837.[6][10]
Methodology:
-
Blood Collection : Whole blood samples are collected from subjects at various time points before and after administration of the inhibitor (e.g., JNJ-40929837).
-
Stimulation : Aliquots of whole blood are stimulated ex vivo with a calcium ionophore, such as A23187. This triggers the release of arachidonic acid and subsequent LTB4 production by leukocytes.[6]
-
Incubation : The stimulated blood is incubated for a short period (e.g., 15-30 minutes) to allow for LTB4 synthesis.[6]
-
Measurement : The reaction is stopped, and plasma is separated. LTB4 levels are measured using a sensitive method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or ELISA.[6]
-
Analysis : LTB4 levels at post-dose time points are compared to pre-dose levels to calculate the percentage of inhibition, confirming target engagement in the body.
Caption: Workflow for the ex vivo whole blood LTB4 stimulation assay.
Conclusion
This compound is a potent and selective LTA4H inhibitor that has been thoroughly validated in preclinical and clinical settings. Experimental data unequivocally demonstrate its ability to engage its target, leading to a substantial and sustained reduction of LTB4 in both in vitro and ex vivo assays.[6][10]
However, the clinical journey of JNJ-40929837, particularly its failure to demonstrate efficacy in an asthma trial despite successful target inhibition, highlights a significant challenge in the field.[5][10] This outcome, shared by other LTA4H inhibitors like acebilustat, suggests that either the role of LTB4 in the chosen disease pathology is less critical than hypothesized, or that simple inhibition of LTB4 is insufficient to alter the disease course.[6]
For researchers, the validation of JNJ-40929837 serves as a robust case study. It underscores the importance of not only confirming potent target engagement but also carefully selecting indications where the targeted pathway is a critical driver of the disease pathology. The detailed protocols and comparative data presented here provide a valuable framework for the evaluation of next-generation LTA4H inhibitors.
References
- 1. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene A4 Hydrolase and Hepatocyte Growth Factor Are Risk Factors of Sudden Cardiac Death Due to First-Ever Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 5. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. jnj 40929837 — TargetMol Chemicals [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effects of JNJ-40929837, a leukotriene A4 hydrolase inhibitor, in a bronchial allergen challenge model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leukotriene A4 hydrolase inhibition improves age-related cognitive decline via modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Leukotriene A4 Hydrolase Inhibitors: A Comparative Analysis in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of JNJ-40929837 succinate and other key leukotriene A4 hydrolase (LTA4H) inhibitors across various cell lines. While comprehensive public data on the cross-cell line activity of this compound is limited, this document compiles available information and presents it alongside data from other well-characterized LTA4H inhibitors to offer a valuable resource for researchers in inflammation, immunology, and oncology.
Introduction to LTA4H Inhibition
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc enzyme that plays a critical role in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator.[1] LTB4 is involved in a variety of inflammatory diseases and has been implicated in the progression of certain cancers.[1] Inhibition of LTA4H is therefore a promising therapeutic strategy for a range of pathological conditions. This compound is a potent and selective inhibitor of LTA4H that has been investigated primarily for its potential in treating asthma.[1] This guide aims to contextualize its activity by comparing it with other known LTA4H inhibitors in different cellular contexts.
Comparative Activity of LTA4H Inhibitors
The following table summarizes the available quantitative data on the inhibitory activity of various LTA4H inhibitors in different cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Inhibitor | Target | Cell Line | Cell Type | IC50 (µM) | Reference |
| Bestatin | LTA4H, Aminopeptidase N | A549 | Human Lung Carcinoma | 15.93 | [2] |
| Bestatin | LTA4H, Aminopeptidase N | ES-2 | Human Ovarian Carcinoma | 3.66 | [3] |
| Bestatin | LTA4H, Aminopeptidase N | HL-60 | Human Promyelocytic Leukemia | 3.02 | [3] |
| SC-57461A | LTA4H | Human Whole Blood | - | 0.049 | [4] |
Note: Direct comparative IC50 values for JNJ-40929837 in these specific cancer cell lines are not publicly available.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the LTA4H signaling pathway and a general experimental workflow for assessing inhibitor activity.
Caption: LTA4H Signaling Pathway.
Caption: LTB4 Production Inhibition Assay Workflow.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation and replication of experimental findings. Below are generalized protocols for key assays used to evaluate LTA4H inhibitor activity.
Cell Culture
-
Cell Lines: A549 (human lung carcinoma), ES-2 (human ovarian carcinoma), and HL-60 (human promyelocytic leukemia) cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
LTB4 Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of LTB4 in cells.
-
Cell Seeding: Plate cells (e.g., 1 x 10^6 cells/well) in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the LTA4H inhibitor (e.g., JNJ-40929837, Bestatin) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Stimulation: Stimulate the cells with a calcium ionophore such as A23187 (final concentration 1-5 µM) to induce arachidonic acid release and subsequent LTB4 production.[5]
-
Incubation: Incubate the stimulated cells for 15-30 minutes at 37°C.[5]
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
LTB4 Quantification: Measure the concentration of LTB4 in the supernatant using a commercially available ELISA kit or by LC-MS/MS analysis.[6]
-
Data Analysis: Calculate the percent inhibition of LTB4 production for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effect of the inhibitors on the cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the LTA4H inhibitor for 24, 48, or 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which represents the concentration of the inhibitor that causes 50% inhibition of cell growth.[7]
Conclusion
This compound is a potent inhibitor of LTA4H. While its activity across a wide range of cancer cell lines is not extensively documented in public literature, the data available for other LTA4H inhibitors like Bestatin and SC-57461A demonstrate that targeting this enzyme can have significant effects in various cellular contexts, particularly in cancer cells where the LTB4 pathway can be upregulated. The provided protocols and workflows offer a standardized approach for researchers to conduct their own cross-validation studies and further explore the therapeutic potential of LTA4H inhibition. Further research is warranted to fully elucidate the comparative efficacy of JNJ-40929837 in different cell lines and its potential as a therapeutic agent beyond inflammatory diseases.
References
- 1. Effects of JNJ-40929837, a leukotriene A4 hydrolase inhibitor, in a bronchial allergen challenge model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of SC-57461A (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: JNJ-40929837 Succinate and SC-57461A in Leukotriene A4 Hydrolase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent small molecule inhibitors of Leukotriene A4 Hydrolase (LTA4H): JNJ-40929837 succinate and SC-57461A. Both compounds are potent and selective inhibitors of LTA4H, a key enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4). This document summarizes their performance based on available experimental data, details their mechanism of action, and provides experimental protocols for key assays.
Mechanism of Action and Signaling Pathway
This compound and SC-57461A are both inhibitors of Leukotriene A4 hydrolase (LTA4H).[1][2][3][4] LTA4H is a bifunctional zinc metalloenzyme that catalyzes the final and rate-limiting step in the production of Leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other leukocytes involved in inflammatory responses.[1][5][6] By inhibiting LTA4H, both compounds block the conversion of LTA4 to LTB4, thereby reducing inflammation.[7] LTA4H also possesses an aminopeptidase activity, which is also inhibited by these compounds.[5][8][9]
The following diagram illustrates the targeted step in the leukotriene biosynthesis pathway.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo potency of this compound and SC-57461A based on published data. No direct head-to-head studies have been identified; therefore, the data is compiled from independent research.
Table 1: In Vitro Inhibitory Activity
| Parameter | This compound | SC-57461A | Reference |
| Target | Leukotriene A4 Hydrolase (LTA4H) | Leukotriene A4 Hydrolase (LTA4H) | [1][3] |
| IC50 (recombinant human LTA4H) | 1.9 nM | 2.5 nM | [1][3] |
| Ki (recombinant human LTA4H, epoxide hydrolase) | Not Reported | 23 nM | [1] |
| Ki (recombinant human LTA4H, aminopeptidase) | Not Reported | 27 nM | [5] |
| IC50 (human whole blood LTB4 release) | 48 nM | 49 nM | [1][3] |
Table 2: In Vivo Potency
| Parameter | This compound | SC-57461A | Reference |
| Species | Not Reported | Mouse, Rat | [5] |
| Assay | Not Reported | Ex vivo calcium ionophore-stimulated blood LTB4 production | [5] |
| ED50 (oral) | Not Reported | Mouse: 0.2 mg/kg (at 1h), 0.8 mg/kg (at 3h) Rat: 0.3-1 mg/kg | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.
In Vitro LTA4 Hydrolase Inhibition Assay (General Protocol)
This protocol describes a typical method for determining the IC50 of an inhibitor against recombinant LTA4H.
Protocol Steps:
-
Enzyme and Inhibitor Preparation: Recombinant human LTA4H is pre-incubated with varying concentrations of the test compound (this compound or SC-57461A) in a suitable buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, Leukotriene A4 (LTA4).
-
Reaction Termination: After a defined incubation period, the reaction is stopped, typically by the addition of a quenching agent (e.g., acid).
-
Product Quantification: The amount of LTB4 produced is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of LTB4 production (IC50) is calculated from the dose-response curve.
Human Whole Blood LTB4 Release Assay (General Protocol)
This assay measures the inhibitory effect of the compounds in a more physiologically relevant ex vivo system.
Protocol Steps:
-
Blood Collection: Fresh human whole blood is collected from healthy donors.
-
Compound Incubation: Aliquots of whole blood are incubated with various concentrations of this compound or SC-57461A.
-
LTB4 Production Stimulation: LTB4 synthesis is stimulated by adding a calcium ionophore (e.g., A23187).
-
Sample Processing: After incubation, plasma is separated by centrifugation.
-
LTB4 Quantification: LTB4 levels in the plasma are measured by ELISA or LC-MS/MS.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of LTB4 inhibition against the concentration of the inhibitor.
Clinical and Preclinical Development
This compound has been evaluated in a clinical trial for asthma (NCT01241422).[2][10] In this study, JNJ-40929837 demonstrated substantial inhibition of LTB4 production in both whole blood and sputum.[2] However, it did not show a significant effect on the late asthmatic response to allergen challenge when compared to placebo.[2]
SC-57461A is considered a benchmark for a potent and selective LTA4H inhibitor and has been extensively characterized in preclinical in vitro and in vivo models.[6][11] It has demonstrated oral activity in rodents, effectively inhibiting LTB4 production.[5]
Summary and Conclusion
References
- 1. Pharmacological characterization of SC-57461A (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of JNJ-40929837, a leukotriene A4 hydrolase inhibitor, in a bronchial allergen challenge model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNJ-40929837 | LTA4H inhibitor | Probechem Biochemicals [probechem.com]
- 4. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of SC-57461A (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. jnj 40929837 — TargetMol Chemicals [targetmol.com]
- 9. biorbyt.com [biorbyt.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. JCI - Leukotriene biosynthetic enzymes as therapeutic targets [jci.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic specificity of JNJ-40929837 succinate, a potent inhibitor of Leukotriene A4 Hydrolase (LTA4H). The document presents available experimental data, outlines methodologies for key assays, and offers visualizations of the relevant biological pathway and experimental workflows.
Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc metalloenzyme with two distinct catalytic activities: an epoxide hydrolase activity that produces the pro-inflammatory mediator Leukotriene B4 (LTB4), and an aminopeptidase activity. Given this dual functionality, assessing the specificity of any LTA4H inhibitor is crucial for understanding its pharmacological profile. JNJ-40929837 is a selective, orally active inhibitor of LTA4H.[1][2][3] This guide aims to objectively compare its performance against its intended target and related enzymatic activities, providing a resource for researchers in inflammation and drug discovery.
Quantitative Data Summary
The following table summarizes the available quantitative data for JNJ-40929837 and other LTA4H inhibitors.
| Compound | Target | Activity | IC50 (nM) | Assay Conditions |
| JNJ-40929837 | LTA4H | Epoxide Hydrolase | 1.9 | Purified enzyme assay.[4] |
| LTA4H | Epoxide Hydrolase | 48 | Human whole blood (ionophore-stimulated LTB4 release).[4] | |
| LTA4H | Aminopeptidase | Data not available | While described as effectively inhibiting this activity, a specific IC50 value is not publicly available.[1][2][3] | |
| LYS006 | LTA4H | Epoxide Hydrolase | ~21 ng/mL | Human whole blood assay.[5] |
| Acebilustat (CTX-4430) | LTA4H | Epoxide Hydrolase | Not specified | Described as an LTA4H inhibitor that reduces LTB4 production. |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for assessing the two key activities of LTA4H.
LTA4H Epoxide Hydrolase Activity Assay
This assay measures the conversion of LTA4 to LTB4.
Materials:
-
Purified recombinant human LTA4H
-
Leukotriene A4 (LTA4) methyl ester
-
This compound
-
Reaction buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA)
-
Quenching solution
-
Instrumentation for LTB4 detection (e.g., LC-MS/MS or ELISA kit)
Procedure:
-
Substrate Preparation: Prepare LTA4 by hydrolyzing LTA4 methyl ester in a degassed solution of NaOH in cold acetone under a nitrogen atmosphere. The resulting LTA4 solution should be freshly prepared before each experiment.
-
Enzyme Reaction: In a microplate, pre-incubate purified LTA4H with varying concentrations of JNJ-40929837 in the reaction buffer for a specified time (e.g., 15 minutes) at 37°C.
-
Initiation: Initiate the enzymatic reaction by adding the freshly prepared LTA4 substrate to each well.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Termination: Stop the reaction by adding a quenching solution.
-
Detection: Quantify the amount of LTB4 produced using a validated method such as LC-MS/MS or a specific LTB4 ELISA kit.
-
Data Analysis: Calculate the percent inhibition at each concentration of JNJ-40929837 and determine the IC50 value by fitting the data to a dose-response curve.
LTA4H Aminopeptidase Activity Assay
This assay measures the degradation of a peptide substrate, such as Pro-Gly-Pro (PGP).
Materials:
-
Purified recombinant human LTA4H
-
Pro-Gly-Pro (PGP) peptide substrate
-
This compound
-
Assay buffer (e.g., PBS, pH 7.2)
-
Quenching solution (e.g., acetonitrile)
-
Instrumentation for peptide detection (e.g., LC-MS/MS)
Procedure:
-
Enzyme Reaction: In a microplate, pre-incubate purified LTA4H with varying concentrations of JNJ-40929837 in the assay buffer.
-
Initiation: Add the PGP substrate to initiate the reaction.
-
Incubation: Incubate the mixture at 37°C for a specified time, allowing for enzymatic degradation of PGP.
-
Termination: Stop the reaction by adding a quenching solution.
-
Detection: Centrifuge the samples to pellet the protein and analyze the supernatant to quantify the remaining PGP and/or the degradation products using LC-MS/MS.
-
Data Analysis: Determine the percent inhibition of PGP degradation at each concentration of JNJ-40929837 and calculate the IC50 value.
Discussion and Conclusion
JNJ-40929837 is a highly potent inhibitor of the epoxide hydrolase activity of LTA4H, with a reported IC50 of 1.9 nM in a purified enzyme assay and 48 nM in a more physiologically relevant human whole blood assay.[4] This demonstrates strong target engagement for the LTB4-producing function of the enzyme.
Furthermore, a comprehensive selectivity profile of JNJ-40929837 against a broad panel of other enzymes, particularly other hydrolases and metalloproteinases, would be necessary to fully characterize its specificity and potential for off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JNJ-40929837 | LTA4H inhibitor | Probechem Biochemicals [probechem.com]
- 5. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-40929837 Succinate: A Comparative Analysis of its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of JNJ-40929837 succinate, focusing on its reproducibility and performance against alternative therapies. JNJ-40929837 is an orally administered inhibitor of leukotriene A4 (LTA4) hydrolase, an enzyme responsible for the synthesis of the potent pro-inflammatory mediator leukotriene B4 (LTB4)[1]. The succinate salt form of the compound is utilized in its formulation. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways to offer an objective resource for the scientific community.
Executive Summary
JNJ-40929837 has been evaluated in clinical studies for its potential to treat inflammatory conditions such as asthma. While the compound has demonstrated clear target engagement by significantly inhibiting the production of its intended target, LTB4, this has not consistently translated into clinical efficacy in terms of improved lung function in asthmatic patients. In a key clinical trial (NCT01241422), JNJ-40929837 failed to significantly reduce the late asthmatic response (LAR) following a bronchial allergen challenge when compared to a placebo. In contrast, the cysteinyl leukotriene receptor antagonist, montelukast, did demonstrate a statistically significant attenuation of the LAR in the same study[1]. This suggests that while the mechanism of LTB4 inhibition by JNJ-40929837 is reproducible, its therapeutic impact in the context of asthma may be limited.
Quantitative Data Comparison
The following table summarizes the key quantitative outcomes from the NCT01241422 clinical trial, a double-blind, 3-period crossover study involving 22 patients with mild, atopic asthma. The primary outcome was the late asthmatic response (LAR), measured by the maximal percent reduction in the forced expiratory volume in one second (FEV1)[1].
| Treatment Group | N | Primary Outcome: Maximal Percent Reduction in FEV1 (Late Asthmatic Response) | p-value vs. Placebo | Target Engagement (LTB4 Inhibition) |
| JNJ-40929837 | 16 | 28.6% | 0.63 | Substantially inhibited LTB4 production in whole blood and sputum |
| Montelukast | 17 | 22.6% | 0.01 | Not applicable (different mechanism) |
| Placebo | 17 | 27.7% | - | No effect |
Data sourced from the abstract of the NCT01241422 trial publication.[1]
Signaling Pathways
The anti-inflammatory strategy of JNJ-40929837 and its comparator, montelukast, target different points in the leukotriene signaling cascade.
Caption: Targeted steps in the leukotriene inflammatory pathway.
Experimental Protocols
Bronchial Allergen Challenge (BAC) in the NCT01241422 Study
While the full detailed protocol for the NCT01241422 study is not publicly available, the general methodology for a bronchial allergen challenge in asthma research follows a standardized procedure.
Caption: Generalized workflow for a crossover bronchial allergen challenge study.
Methodology Overview:
-
Patient Selection: Participants with a history of mild, stable atopic asthma are recruited. Allergy is confirmed via skin prick tests to common aeroallergens. Baseline lung function (FEV1) is also established.
-
Treatment Periods: In the NCT01241422 study, this was a 3-period crossover design. Each patient received JNJ-40929837 (100 mg/day for 6 days, 50 mg on day 7), montelukast (10 mg/day for 6 days), and a matched placebo, with a washout period between each treatment phase[1].
-
Allergen Challenge: On day 6 of each treatment period, patients undergo a bronchial allergen challenge. This involves inhaling nebulized, escalating doses of a specific allergen to which they are sensitive.
-
Monitoring: FEV1 is measured at baseline and then serially for several hours after the challenge to assess both the early asthmatic response (EAR, typically within the first 2 hours) and the late asthmatic response (LAR, typically 3-10 hours post-challenge)[1].
-
Biomarker Collection: Samples such as blood and sputum are collected to measure inflammatory biomarkers like LTB4[1].
The Role of the Succinate Salt
The "succinate" in this compound refers to its formulation as a salt of succinic acid. This is a common practice in pharmaceutical development to improve the physicochemical properties of a drug, such as its solubility, stability, and bioavailability[2].
It is important to note that succinate itself is not an inert molecule; it is a key intermediate in the Krebs cycle and has been identified as an extracellular signaling molecule that can influence inflammation.
Caption: Distinction between succinate's role as a salt and as a signaling molecule.
While the primary anti-inflammatory mechanism of JNJ-40929837 is the inhibition of LTA4 hydrolase, the succinate counter-ion has its own biological functions. Extracellular succinate can act on the succinate receptor 1 (SUCNR1), which is expressed on various immune cells and can have both pro- and anti-inflammatory effects depending on the context. However, the contribution of the succinate moiety from the drug product to these signaling pathways, particularly at therapeutic doses of JNJ-40929837, has not been elucidated in the reviewed studies.
Conclusion
The anti-inflammatory effects of this compound, through the inhibition of LTB4 synthesis, are biochemically reproducible, as evidenced by its ability to substantially reduce LTB4 levels in clinical trials. However, the reproducibility of a clinically significant therapeutic effect in asthma is questionable, given its failure to attenuate the late asthmatic response in a bronchial allergen challenge model. This contrasts with the established efficacy of montelukast, which targets a different part of the leukotriene pathway.
For researchers and drug developers, the case of JNJ-40929837 highlights a crucial consideration: demonstrating target engagement does not always guarantee clinical efficacy. The complexity of inflammatory pathways, such as in asthma, may involve redundant or dominant mechanisms that are not addressed by inhibiting LTB4 alone. Future research could explore the utility of LTA4 hydrolase inhibitors in other inflammatory conditions where LTB4 is a more critical pathogenic driver.
References
JNJ-40929837 Succinate vs. 5-Lipoxygenase Inhibitors: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of JNJ-40929837 succinate, a selective leukotriene A4 (LTA4) hydrolase inhibitor, and traditional 5-lipoxygenase (5-LOX) inhibitors. This analysis is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the distinct mechanisms and therapeutic potential of these two classes of anti-inflammatory agents.
Introduction
Inflammatory responses are significantly mediated by leukotrienes, a class of lipid signaling molecules derived from arachidonic acid. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX). 5-LOX inhibitors block this initial step, thereby preventing the production of all downstream leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs). In contrast, this compound acts on a more specific, downstream enzyme, LTA4 hydrolase, which is responsible for the conversion of LTA4 to the potent chemoattractant LTB4. This targeted approach of JNJ-40929837 offers a more nuanced modulation of the leukotriene pathway.
Mechanism of Action: A Tale of Two Targets
5-lipoxygenase inhibitors, such as zileuton, act upstream in the arachidonic acid cascade. By inhibiting 5-LOX, they prevent the formation of LTA4, the common precursor for all leukotrienes.[1][2] This results in a broad suppression of both LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent bronchoconstrictors and are involved in airway inflammation.[1]
This compound, on the other hand, is a selective inhibitor of LTA4 hydrolase.[3] This enzyme specifically catalyzes the conversion of LTA4 to LTB4. By targeting LTA4 hydrolase, JNJ-40929837 selectively blocks the production of the pro-inflammatory and neutrophil-attracting LTB4, without affecting the synthesis of cysteinyl leukotrienes.[4] Theoretically, this could lead to a redirection of the pathway towards the production of anti-inflammatory lipoxins.[4]
Signaling Pathway Overview
Comparative Efficacy Data
The following table summarizes the available quantitative data for this compound and the 5-lipoxygenase inhibitor, zileuton. It is important to note that a direct head-to-head clinical trial is not available. The data for JNJ-40929837 is primarily from its clinical trial in asthma, while the data for zileuton is from various in vitro and in vivo studies. For a more direct comparison, data on JNJ-26993135, a potent LTA4 hydrolase inhibitor from the same developer as JNJ-40929837, is included from a comparative study with zileuton.
| Parameter | This compound / JNJ-26993135 | 5-Lipoxygenase Inhibitors (Zileuton) | Reference(s) |
| Target | Leukotriene A4 Hydrolase (LTA4H) | 5-Lipoxygenase (5-LOX) | [3],[1] |
| IC50 (LTA4H) | ~10 nM (for JNJ-26993135) | Not Applicable | [4] |
| IC50 (5-LOX) | Not Applicable | 0.3 - 0.5 µM (rat PMNL & RBL-1 cells) | [1] |
| Effect on LTB4 Production | Substantially inhibited in whole blood and sputum | Inhibits LTB4 biosynthesis (IC50 = 0.4 µM in human PMNL) | [5],[1] |
| Effect on CysLTs Production | No effect | Inhibits production | [4] |
| Effect on Lipoxin A4 (LXA4) Production | Maintained or increased production (for JNJ-26993135) | Inhibited production | [4] |
| Clinical Efficacy (Asthma) | No significant impact on allergen-induced late asthmatic response (LAR) vs. placebo. | Effective in treating asthma. | [5],[6] |
| In Vivo Efficacy (Neutrophil Influx) | Dose-dependent inhibition of neutrophil influx (ED50 = 1-3 mg/kg for JNJ-26993135 in murine model) | Higher neutrophil influx compared to LTA4H inhibitor in a peritonitis model despite more effective LTB4 inhibition. | [4] |
Experimental Protocols
In Vitro LTA4 Hydrolase Inhibition Assay
A representative protocol for determining the in vitro inhibitory activity against LTA4 hydrolase is as follows:
-
Enzyme Preparation: Recombinant human LTA4H is purified.
-
Substrate Preparation: LTA4 is prepared by the hydrolysis of LTA4 methyl ester.
-
Inhibition Assay:
-
The purified LTA4H enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., this compound) or vehicle control.
-
The enzymatic reaction is initiated by the addition of the LTA4 substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of LTB4 produced is quantified using a suitable method such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
The concentration of the inhibitor that causes 50% inhibition of LTB4 production (IC50) is calculated.[7]
-
In Vitro 5-Lipoxygenase Inhibition Assay
A common method for assessing 5-LOX inhibitory activity involves the following steps:
-
Enzyme Source: A preparation containing 5-LOX is used, which can be a purified enzyme, a cell lysate (e.g., from rat basophilic leukemia cells), or isolated human polymorphonuclear leukocytes (PMNLs).[1]
-
Inhibition Assay:
-
The enzyme preparation is pre-incubated with different concentrations of the 5-LOX inhibitor (e.g., zileuton) or a vehicle.
-
The reaction is initiated by adding arachidonic acid, the substrate for 5-LOX.
-
After a specific incubation time, the reaction is stopped.
-
The production of 5-LOX products, such as 5-hydroxyeicosatetraenoic acid (5-HETE) or LTB4, is measured using techniques like high-performance liquid chromatography (HPLC) or ELISA.[1]
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Experimental Workflow: In Vivo Murine Peritonitis Model
Discussion and Conclusion
The comparison between this compound and 5-lipoxygenase inhibitors reveals a trade-off between broad-spectrum and targeted inhibition. While 5-LOX inhibitors like zileuton have demonstrated clinical efficacy in asthma by blocking the production of both LTB4 and the bronchoconstrictive CysLTs, they also inhibit the formation of potentially anti-inflammatory lipoxins.[4]
This compound, through its selective inhibition of LTA4 hydrolase, offers a more focused approach by specifically targeting the pro-inflammatory mediator LTB4.[3] A preclinical study with a similar LTA4H inhibitor, JNJ-26993135, showed that while it was less effective at reducing overall LTB4 levels compared to zileuton in a peritonitis model, it resulted in a significantly lower influx of neutrophils.[4] This suggests that the selective inhibition of LTB4, while preserving or even increasing the levels of anti-inflammatory mediators like lipoxin A4, may offer a more favorable anti-inflammatory profile in certain contexts.[4]
However, in a clinical trial involving patients with mild atopic asthma, JNJ-40929837 did not show a significant impact on the late asthmatic response to allergen challenge, a setting where CysLTs are considered to be key mediators.[5] This highlights the importance of the specific inflammatory milieu in determining the therapeutic efficacy of these different classes of inhibitors.
References
- 1. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-inflammatory activity of a potent, selective leukotriene A4 hydrolase inhibitor in comparison with the 5-lipoxygenase inhibitor zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of JNJ-40929837, a leukotriene A4 hydrolase inhibitor, in a bronchial allergen challenge model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of LTA4H Binding Site for JNJ-40929837 Succinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding site of JNJ-40929837 succinate on leukotriene A4 hydrolase (LTA4H), contextualized with independently verified binding modes of other well-characterized LTA4H inhibitors. While direct, independent experimental verification of the JNJ-40929837 binding site is not extensively documented in publicly available literature, computational modeling and the known structural biology of LTA4H provide a strong basis for its mechanism of action.
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a crucial role in inflammation by catalyzing the final step in the biosynthesis of the potent chemoattractant leukotriene B4 (LTB4).[1][2] Its dual enzymatic functions, acting as both an epoxide hydrolase and an aminopeptidase, are localized to distinct but overlapping active sites.[1][3][4] This makes it a key target for anti-inflammatory drug development.
LTA4H Active Site Architecture
The crystal structure of human LTA4H reveals a complex active site cleft.[5] This site is characterized by a deep, narrow, and hydrophobic pocket that accommodates the substrate, LTA4.[5][6] A critical feature of the active site is a catalytic zinc (Zn²⁺) ion, which is essential for the enzymatic activity.[5] The binding of inhibitors to this active site is typically characterized by interactions with this zinc ion and key amino acid residues within the hydrophobic pocket.
Comparative Analysis of LTA4H Inhibitors
The binding of several small molecule inhibitors to the LTA4H active site has been experimentally verified, primarily through X-ray crystallography. These structures provide a framework for understanding how different chemical scaffolds can achieve potent and selective inhibition.
| Inhibitor | Verification Method | Key Binding Interactions | Reference |
| Bestatin | X-ray Crystallography | Competitive inhibitor. The crystal structure shows it binding in the deep cleft harboring the catalytic Zn²⁺ site.[5] | [5] |
| SC-57461A | Molecular Docking & in vitro assays | Binds in the hydrolase pocket of LTA4H, with its carboxylate substituent making polar contacts with the catalytic zinc. It is a competitive inhibitor.[2][7] | [2][7] |
| DG-051 | X-ray Crystallography | Binds in the active site.[8] | [8] |
| ARM1 | X-ray Crystallography | Binds in the hydrophobic pocket that accommodates the ω-end of LTA4, distant from the aminopeptidase active site, providing a basis for its selective inhibition of the epoxide hydrolase activity.[3] | [3] |
| Kelatorphan | X-ray Crystallography | Exhibits bidentate chelation of the catalytic zinc and binds to the enzymatically essential carboxylate recognition site.[9] | [9] |
| JNJ-40929837 | Molecular Docking (Computational) | Docking studies suggest it binds within the active site, in a similar fashion to SC-57461A and DG-051, encroaching into the peptide binding arm of the active site.[8] | [8] |
Experimental Protocols for Binding Site Verification
Independent verification of the binding site of this compound on LTA4H would typically involve the following experimental protocols:
X-ray Crystallography
This is the gold standard for determining the precise binding mode of a small molecule to its protein target.
Methodology:
-
Protein Expression and Purification: Recombinant human LTA4H is expressed (e.g., in E. coli) and purified to homogeneity.
-
Crystallization: The purified LTA4H is co-crystallized with this compound. This involves screening a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain diffraction-quality crystals.
-
Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected. The electron density map is then calculated, and the atomic model of the LTA4H-JNJ-40929837 complex is built and refined.
Site-Directed Mutagenesis with In Vitro Enzyme Inhibition Assays
This method can identify key amino acid residues involved in inhibitor binding.
Methodology:
-
Mutant Generation: Key amino acid residues in the putative binding site of LTA4H (identified from homology modeling or existing crystal structures) are mutated to other residues (e.g., alanine) using site-directed mutagenesis.
-
Protein Expression and Purification: The wild-type and mutant LTA4H enzymes are expressed and purified.
-
Enzyme Inhibition Assay: The inhibitory activity (IC₅₀) of this compound against both the wild-type and mutant enzymes is determined using an epoxide hydrolase assay. A significant increase in the IC₅₀ value for a particular mutant indicates that the mutated residue is important for inhibitor binding.
Epoxide Hydrolase Assay Protocol
Principle: This assay measures the conversion of LTA4 to LTB4 by LTA4H. The inhibitory effect of a compound is determined by quantifying the reduction in LTB4 production.
Materials:
-
Recombinant human LTA4H
-
Leukotriene A4 (LTA4) methyl ester
-
Bovine Serum Albumin (BSA)
-
This compound and other test compounds
-
Reaction buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Quenching solution
Procedure:
-
LTA4 Preparation: LTA4 is freshly prepared by the hydrolysis of LTA4 methyl ester.[6]
-
Enzyme Incubation: A solution of LTA4H in reaction buffer containing BSA is pre-incubated with varying concentrations of this compound (or a vehicle control) for a set period at 37°C.[6]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the LTA4 substrate.
-
Reaction Termination: After a specific incubation time, the reaction is terminated by the addition of a quenching solution.
-
LTB4 Quantification: The amount of LTB4 produced is quantified using a suitable method, such as high-performance liquid chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Visualizing LTA4H Inhibition
The following diagrams illustrate the key concepts discussed in this guide.
Caption: LTA4H signaling pathway and the inhibitory action of JNJ-40929837.
Caption: Experimental workflow for verifying the binding site of an LTA4H inhibitor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scbt.com [scbt.com]
- 3. pnas.org [pnas.org]
- 4. Substrate-dependent modulation of the leukotriene A4 hydrolase aminopeptidase activity and effect in a murine model of acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of human leukotriene A(4) hydrolase, a bifunctional enzyme in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leukotriene A4 hydrolase inhibition improves age-related cognitive decline via modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of leukotriene A4 hydrolase in complex with kelatorphan, implications for design of zinc metallopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of JNJ-40929837 Succinate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of JNJ-40929837 succinate, a selective, orally active inhibitor of leukotriene A4 hydrolase (LTA4H).[1] Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, it is imperative to handle and dispose of it by treating it as hazardous waste. This approach ensures the safety of laboratory personnel and minimizes environmental impact.
Core Principle: Handle as Hazardous Waste
In the absence of a specific SDS, all novel chemical entities should be managed as if they possess a high level of hazard.[2] This precautionary principle is the cornerstone of safe laboratory practice. All disposal procedures must comply with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.
Quantitative Data Summary
While specific quantitative data for this compound regarding toxicity and environmental hazards are not publicly available, the following table summarizes general information for related substances. This information should be used to inform a conservative approach to handling and disposal.
| Property | Value/Information | Source |
| Chemical Class | Leukotriene A4 Hydrolase Inhibitor | This compound is a selective, orally active inhibitor of LTA4H.[1] |
| Physical State | Assume solid, unless in solution. | Based on the "succinate" salt form, it is likely a solid powder at room temperature. |
| General Hazards | Active Pharmaceutical Ingredients (APIs) can have potent biological effects and may be classified as toxic or harmful.[3] Some APIs are considered cytotoxic or mutagenic. | Since this compound is a biologically active molecule, it should be handled with care to avoid exposure. |
| Disposal Method | Incineration is the final disposal method for many chemically contaminated wastes and active pharmaceutical ingredients.[4][5] | This is the recommended disposal route for this compound waste to ensure complete destruction. |
| Container Material | Compatible materials for organic compounds generally include glass or polyethylene.[2] Waste containers must be sturdy, leak-proof, and chemically resistant.[6] | Use appropriate containers to prevent reactions or degradation of the container. |
| PPE Requirement | Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7] | Standard laboratory PPE is mandatory when handling this compound and its waste. |
Experimental Protocol: Step-by-Step Disposal Procedures
The following protocol outlines the essential steps for the safe disposal of this compound.
1. Waste Characterization and Segregation:
-
Treat as Hazardous: Assume this compound waste is hazardous.
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams to prevent unknown reactions.[2]
-
Segregate by Form: Maintain separate, clearly labeled containers for solid and liquid waste.[2]
-
Solid Waste: Includes contaminated personal protective equipment (PPE) like gloves and paper towels, weigh boats, and any neat compound.
-
Liquid Waste: Includes solutions containing this compound and the first rinse of any contaminated glassware.[6]
-
2. Container Selection and Management:
-
Use Compatible Containers: Select waste containers made of materials compatible with the chemical, such as glass or polyethylene.[2]
-
Ensure Proper Sealing: Containers must have a secure, leak-proof lid and be kept closed except when adding waste.[2][6]
-
Inspect Containers: Regularly check waste containers for any signs of degradation, such as cracks or leaks.[2]
3. Labeling:
-
Label Immediately: Affix a "Hazardous Waste" label to the container as soon as the first waste is added.[2]
-
Complete Information: The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and quantity.
-
The date the waste was first added.
-
Your name, lab, and contact information.
-
4. Storage:
-
Designated Area: Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[7]
-
Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of material in case of a leak or spill.[2]
5. Disposal:
-
Contact EHS: When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[2][7]
-
Provide Documentation: Be prepared to provide the waste label and any available information about the compound to the EHS personnel.[2]
-
Professional Disposal: Your EHS department will ensure the waste is collected and disposed of by a licensed hazardous waste contractor, likely through incineration.[2][5]
Mandatory Visualizations
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
Signaling Pathway of LTA4H (Target of JNJ-40929837)
Caption: Inhibition of the LTA4H pathway by JNJ-40929837.
References
- 1. biorbyt.com [biorbyt.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. documents.uow.edu.au [documents.uow.edu.au]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
